ML350
Beschreibung
Eigenschaften
CAS-Nummer |
1565852-90-5 |
|---|---|
Molekularformel |
C18H26BrN3O3 |
Molekulargewicht |
412.32 |
IUPAC-Name |
Methyl 5-bromo-2-[trans-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
AJYHHWYDOWTOKZ-HOTGVXAUSA-N |
SMILES |
O=C(C1=CC(Br)=CN=C1N2C[C@H](O)[C@@H](NC3CCCCC3)CC2)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML350; ML-350; ML 350; SR2311; SR-2311; SR 2311; CYM-50202; CYM 50202; CYM50202; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ML350: A Technical Guide to its Mechanism of Action as a Kappa Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of ML350, a potent and selective antagonist of the Kappa Opioid Receptor (KOR). The following sections detail its binding characteristics, functional effects on signaling pathways, and the methodologies used for its characterization.
Core Quantitative Data Summary
The following tables summarize the key quantitative data for ML350, providing a clear comparison of its potency and selectivity across various assays and opioid receptor subtypes.
| Parameter | Value | Assay Type | Receptor | Reference |
| IC50 | 9-16 nM | Tango™-format β-arrestin recruitment | OPRK1 (Kappa) | [1] |
| IC50 | 4.59 µM | Tango™-format β-arrestin recruitment | OPRM1 (Mu) | [1] |
| IC50 | >50 µM | Tango™-format β-arrestin recruitment | OPRD1 (Delta) | [1] |
| Selectivity vs. OPRD1 | 219-382 fold | - | - | [1] |
| Selectivity vs. OPRM1 | 20-35 fold | - | - | [1] |
Table 1: Potency and Selectivity of ML350 at Opioid Receptors.[1]
Mechanism of Action: KOR Antagonism and Signaling
ML350 functions as a competitive antagonist at the Kappa Opioid Receptor (OPRK1). The endogenous agonists for KOR are dynorphins. Activation of OPRK1 by dynorphins initiates a cascade of intracellular signaling events through the coupling of inhibitory G proteins (Gαi/o). This leads to the modulation of several downstream pathways, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK, p38, and JNK.[1]
ML350 exerts its antagonistic effect by binding to the OPRK1 and preventing the binding of endogenous agonists like dynorphin. This blockade inhibits the subsequent G-protein activation and the downstream signaling cascades. A key mechanism for assessing the functional consequence of KOR activation and its antagonism by ML350 is the recruitment of β-arrestin. Agonist binding to KOR promotes the recruitment of β-arrestin, a process which is blocked by antagonists like ML350.[1]
Experimental Protocols
The characterization of ML350 as a KOR antagonist involved several key experiments. The detailed methodologies for these assays are crucial for the replication and validation of the findings.
Tango™-format β-arrestin Recruitment Assay
This cell-based assay was the primary high-throughput screening method used to identify and characterize ML350.[1]
Principle: The assay measures the recruitment of β-arrestin to the activated OPRK1. The OPRK1 is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. β-arrestin is fused to a TEV protease. Upon agonist-induced activation of the receptor, the β-arrestin-TEV protease fusion protein is recruited to the receptor, leading to the cleavage of the transcription factor. The liberated transcription factor then translocates to the nucleus and activates the expression of a reporter gene, typically β-galactosidase. An antagonist, like ML350, will inhibit this process.
Methodology:
-
Cell Line: A U2OS cell line stably expressing the OPRK1-transcription factor fusion and the β-arrestin-TEV protease fusion was used.
-
Assay Plate Preparation: Cells were dispensed into 384-well assay plates and incubated overnight.
-
Compound Addition: ML350 and the agonist (dynorphin) were added to the cells. For antagonist mode, cells were pre-incubated with ML350 before the addition of the agonist.
-
Incubation: The plates were incubated to allow for receptor activation, β-arrestin recruitment, and subsequent reporter gene expression.
-
Detection: A chemiluminescent substrate for β-galactosidase was added, and the resulting luminescence was measured using a plate reader. The intensity of the luminescence is proportional to the degree of β-arrestin recruitment.
-
Data Analysis: The IC50 value for ML350 was determined by plotting the inhibition of the agonist-induced signal against the concentration of ML350.
Radioligand Binding Assays (General Protocol)
While the primary characterization of ML350 was through a functional assay, radioligand binding assays are a standard method to determine the binding affinity (Ki) of a compound to a receptor.
Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., ML350) to displace a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]-diprenorphine for opioid receptors).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (OPRK1, OPRM1, or OPRD1) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (ML350).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
The TRPC4/5 Inhibitor ML350: A Technical Guide for Neuroscience Research
Introduction
ML350 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These ion channels are significant targets in neuroscience research due to their role in a variety of physiological and pathological processes, including neuronal excitability, synaptic plasticity, and the modulation of fear and anxiety-related behaviors. While ML350 has been identified as a valuable chemical probe for studying TRPC4/5 function, it is important to note that as of late 2025, published neuroscience literature specifically detailing the use of ML350 remains limited.
This guide, therefore, serves as a comprehensive overview of the role of TRPC4 and TRPC5 channels in neuroscience and provides a technical framework for how a selective inhibitor like ML350 can be effectively utilized in research. The experimental protocols and data presented herein are based on established methodologies and findings from studies using other TRPC4/5 inhibitors or genetic manipulations, providing a predictive and practical resource for researchers, scientists, and drug development professionals.
Core Concepts: TRPC4 and TRPC5 Channels in the Nervous System
TRPC4 and TRPC5 are non-selective cation channels that are highly expressed in the mammalian brain. Their distribution is particularly concentrated in corticolimbic regions, which are critical for emotional processing and cognitive functions. Key areas of expression include:
-
Amygdala: A central hub for processing fear and anxiety.
-
Prefrontal Cortex: Involved in decision-making, social behavior, and the regulation of emotional responses.
-
Hippocampus: Essential for learning and memory formation.
The localization of TRPC4/5 in these brain regions underscores their potential involvement in neuropsychiatric disorders such as anxiety disorders, depression, and post-traumatic stress disorder (PTSD).
Signaling Pathways and Mechanisms of Action
TRPC4 and TRPC5 channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The canonical activation pathway involves the activation of phospholipase C (PLC), leading to changes in intracellular signaling molecules.
The activation of TRPC4/5 channels leads to an influx of cations, including Ca²⁺ and Na⁺, which results in membrane depolarization and an increase in intracellular calcium concentration. These events can significantly impact neuronal function by modulating neuronal excitability, neurotransmitter release, and gene expression.
Experimental Protocols for Investigating TRPC4/5 Function with ML350
The following are generalized protocols for how a researcher could use ML350 to investigate the role of TRPC4/5 channels in various neuroscience experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol describes how to assess the effect of ML350 on neuronal excitability and synaptic transmission in acute brain slices.
Methodology:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.
-
Rapidly dissect the brain and prepare 300 µm-thick coronal slices containing the brain region of interest (e.g., amygdala, prefrontal cortex) using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Obtain whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.3 with KOH.
-
Record baseline neuronal activity, including resting membrane potential, input resistance, and firing properties in response to depolarizing current injections.
-
To study synaptic transmission, evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) using a stimulating electrode placed in the vicinity of the recorded neuron.
-
-
ML350 Application:
-
Prepare a stock solution of ML350 in DMSO and dilute to the final desired concentration (e.g., 1-10 µM) in ACSF immediately before use.
-
Bath-apply ML350 to the slice and record changes in intrinsic excitability and synaptic transmission.
-
Perform a washout by perfusing the slice with ACSF lacking ML350 to determine the reversibility of the effects.
-
Calcium Imaging
This protocol outlines the use of ML350 in conjunction with calcium imaging to measure its effect on intracellular calcium dynamics.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture primary neurons from the desired brain region on glass coverslips or use acute brain slices.
-
For cultured neurons, incubate the cells with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) in a physiological salt solution for 30-60 minutes at 37°C.
-
For acute slices, incubate the slice with the calcium indicator dye for 45-60 minutes at 32-34°C.
-
Wash the cells or slice to remove excess dye.
-
-
Imaging:
-
Mount the coverslip or slice in a recording chamber on an inverted or upright fluorescence microscope equipped with a calcium imaging system.
-
Perfuse with a physiological salt solution.
-
Acquire baseline fluorescence images at appropriate excitation and emission wavelengths for the chosen indicator.
-
Stimulate the neurons (e.g., with a GPCR agonist known to activate TRPC4/5, high potassium, or electrical stimulation) and record the resulting changes in intracellular calcium.
-
-
ML350 Application:
-
Perfuse the cells or slice with the solution containing ML350 at the desired concentration.
-
After an incubation period, repeat the stimulation protocol and record the calcium responses in the presence of the inhibitor.
-
Perform a washout to assess the reversibility of the effect.
-
In Vivo Behavioral Assays
This protocol provides a general framework for assessing the behavioral effects of ML350 in rodent models of anxiety.
Methodology:
-
Animal Subjects:
-
Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before behavioral testing.
-
-
Drug Preparation and Administration:
-
Dissolve ML350 in a vehicle solution suitable for in vivo administration (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer ML350 via intraperitoneal (i.p.) injection at a predetermined dose range (e.g., 1-30 mg/kg). The optimal dose should be determined through dose-response studies.
-
Administer the vehicle solution to a control group of animals.
-
-
Behavioral Testing (Elevated Plus Maze - EPM):
-
30-60 minutes after injection, place the animal in the center of an elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the ML350-treated group with the vehicle-treated control group.
-
Quantitative Data from TRPC4/5 Inhibition Studies
The following tables summarize representative quantitative data from studies using other TRPC4/5 inhibitors to illustrate the expected outcomes of such experiments.
Table 1: Effect of TRPC4/5 Inhibition on Neuronal Excitability
| Parameter | Control | TRPC4/5 Inhibitor | % Change | p-value |
| Spike Frequency (Hz) | 15.2 ± 1.8 | 9.8 ± 1.5 | -35.5% | <0.05 |
| Afterdepolarization (mV) | 8.5 ± 0.9 | 3.2 ± 0.6 | -62.4% | <0.01 |
| Input Resistance (MΩ) | 250 ± 25 | 245 ± 22 | -2% | >0.05 |
Data are presented as mean ± SEM and are hypothetical, based on typical findings in the literature.
Table 2: Behavioral Effects of a TRPC4/5 Inhibitor in the Elevated Plus Maze
| Behavioral Measure | Vehicle Control | TRPC4/5 Inhibitor (10 mg/kg, i.p.) | p-value |
| Time in Open Arms (s) | 25.4 ± 4.1 | 58.2 ± 6.3 | <0.01 |
| Open Arm Entries (%) | 18.9 ± 3.2 | 35.1 ± 4.5 | <0.01 |
| Total Arm Entries | 22.1 ± 2.5 | 23.5 ± 2.8 | >0.05 |
Data are presented as mean ± SEM and are representative of anxiolytic-like effects.
Conclusion
ML350, as a selective inhibitor of TRPC4 and TRPC5 channels, holds significant promise as a research tool to dissect the roles of these channels in neuronal function and dysfunction. While specific studies utilizing ML350 in neuroscience are yet to be widely published, the established importance of TRPC4/5 in the central nervous system provides a strong rationale for its use. The experimental frameworks provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of targeting TRPC4/5 channels in a range of neurological and psychiatric disorders. Future research will be crucial to fully characterize the in vitro and in vivo pharmacological profile of ML350 and to validate its utility in advancing our understanding of brain function.
The Discovery and Synthesis of ML350: A Potent and Selective Inhibitor of Acid Ceramidase
A Technical Guide for Researchers in Drug Discovery and Development
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ML350, a novel and potent small-molecule inhibitor of human acid ceramidase (AC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ceramide metabolism.
Introduction: Targeting Ceramide Metabolism
Ceramide is a central bioactive sphingolipid that plays a critical role in various cellular processes, including apoptosis, cell growth, and senescence. The intracellular levels of ceramide are tightly regulated by a network of enzymes. Acid ceramidase (AC) is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity has been implicated in several diseases, including cancer, where its overexpression can lead to resistance to chemotherapy by reducing pro-apoptotic ceramide levels. Therefore, the inhibition of AC presents a promising therapeutic strategy for various pathological conditions.
Discovery of ML350
ML350 was identified through a high-throughput screening (HTS) campaign followed by medicinal chemistry optimization. The initial screening of a large chemical library identified a hit compound, B-13, with moderate inhibitory activity against acid ceramidase. Subsequent structure-activity relationship (SAR) studies on the B-13 scaffold led to the development of ML350 (PubChem CID: 53383833), a significantly more potent and selective inhibitor of human acid ceramidase.
Quantitative Biological Data
The inhibitory activity of ML350 and its key analogs against human acid ceramidase was determined using a fluorescence-based assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | PubChem CID | IC50 (nM) vs. Human Acid Ceramidase | Notes |
| ML350 | 53383833 | 34 | Potent and selective probe compound. |
| B-13 | 65923 | ~10,000 | Initial screening hit. |
| LCL-464 | Not available | 50,000 (in cell extracts) | A basic analog of B-13. |
Experimental Protocols
Synthesis of ML350
The synthesis of ML350 is achieved through a multi-step process. A detailed, step-by-step protocol is provided below.
Caption: ML350 inhibits acid ceramidase, leading to ceramide accumulation and subsequent induction of apoptosis and autophagy.
By inhibiting acid ceramidase, ML350 blocks the breakdown of ceramide, leading to its accumulation within the lysosome and cytoplasm. Elevated ceramide levels can then activate downstream effector pathways that promote programmed cell death (apoptosis) and cellular self-digestion (autophagy). This mechanism is particularly relevant in cancer cells that overexpress acid ceramidase as a survival mechanism. Furthermore, the reduction in the production of sphingosine and its subsequent phosphorylation product, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule, also contributes to the anti-proliferative effects of ML350.
Conclusion
ML350 is a valuable chemical probe for studying the biological roles of acid ceramidase and the downstream consequences of ceramide accumulation. Its high potency and selectivity make it a superior tool compared to earlier inhibitors. The detailed synthetic and assay protocols provided in this guide will enable researchers to utilize ML350 in their own investigations into the therapeutic potential of targeting ceramide metabolism in various diseases. Further research into the in vivo efficacy and pharmacokinetic properties of ML350 and its analogs is warranted to explore its full therapeutic potential.
An In-Depth Technical Guide to ML350 (CYM-50202): A Potent and Selective Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML350 (also known as CYM-50202), a potent and selective antagonist of the Kappa-Opioid Receptor (KOR). This document details its chemical properties, mechanism of action, and relevant experimental data and protocols, designed to support research and development efforts in neuroscience and pharmacology.
Chemical Identity and Properties
ML350 is a small molecule antagonist of the Kappa-Opioid Receptor. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | Methyl 5-bromo-2-[trans-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate[1] |
| Synonyms | CYM-50202, ML-350, SR-2311[1] |
| Chemical Formula | C₁₈H₂₆BrN₃O₃[2] |
| Molecular Weight | 412.32 g/mol [2] |
| CAS Number | 1565852-90-5[1] |
| Appearance | Solid[2] |
Mechanism of Action
ML350 functions as a potent and selective antagonist of the Kappa-Opioid Receptor (KOR), a G protein-coupled receptor (GPCR). In its natural state, the KOR is activated by the endogenous opioid peptide dynorphin. This activation initiates a signaling cascade that leads to various physiological and behavioral effects, including dysphoria, stress, and analgesia.
As an antagonist, ML350 binds to the KOR but does not activate it. Instead, it blocks the binding of endogenous agonists like dynorphin, thereby inhibiting the downstream signaling pathways. This antagonistic action makes ML350 a valuable tool for studying the physiological roles of the KOR and a potential therapeutic agent for conditions associated with KOR overactivity, such as depression, anxiety, and addiction.
Signaling Pathway of KOR Antagonism by ML350
The following diagram illustrates the signaling pathway of the Kappa-Opioid Receptor and the inhibitory effect of ML350.
Caption: KOR signaling pathway and antagonism by ML350.
Quantitative Data
The following table summarizes the key quantitative data for ML350, highlighting its potency and selectivity as a KOR antagonist.
| Parameter | Value | Species/Assay Condition | Reference |
| IC₅₀ (KOR) | 12.6 nM | Human Kappa-Opioid Receptor | [2] |
| Selectivity | Selective over DOR/MOR | Opioid Receptor Subtypes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of ML350.
Radioligand Binding Assay for KOR Antagonism
This protocol is a representative method for determining the binding affinity of a compound like ML350 to the Kappa-Opioid Receptor.
Objective: To determine the inhibitory constant (Ki) of ML350 for the Kappa-Opioid Receptor.
Materials:
-
HEK293 cell membranes stably expressing the human Kappa-Opioid Receptor (KOR).
-
[³H]-U69,593 (radiolabeled KOR agonist).
-
ML350 (test compound).
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of ML350 in the binding buffer.
-
In a 96-well plate, add the following to each well:
-
HEK293-hKOR cell membranes.
-
[³H]-U69,593 at a concentration near its Kd.
-
Varying concentrations of ML350 or vehicle (for total binding) or a high concentration of naloxone (for non-specific binding).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ML350 concentration.
-
Determine the IC₅₀ value (the concentration of ML350 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of ML350 in a preclinical model.
Objective: To determine the pharmacokinetic parameters of ML350 in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
Male Sprague-Dawley rats.
-
ML350 formulated for IV and PO administration.
-
Cannulation surgical tools.
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA).
-
Centrifuge.
-
Analytical instrumentation for quantifying ML350 in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: Acclimate rats to the housing conditions. For IV administration, surgically implant a catheter in the jugular vein for blood sampling. Allow for a recovery period post-surgery.
-
Dosing:
-
IV Administration: Administer a single bolus dose of ML350 via the tail vein.
-
Oral Administration: Administer a single dose of ML350 via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract ML350 from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of ML350 versus time. Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t₁/₂)
-
Bioavailability (F%) for the oral dose, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a KOR antagonist like ML350.
Caption: Preclinical evaluation workflow for a KOR antagonist.
References
ML350: A Selective Kappa Opioid Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of ML350, a potent and selective antagonist of the kappa opioid receptor (KOR). The following sections detail its binding affinity, selectivity, and the experimental methodologies used for its characterization, offering a comprehensive resource for scientists engaged in opioid receptor research and the development of novel therapeutics.
Core Quantitative Data
ML350 has been identified as a highly potent antagonist of the kappa opioid receptor (OPRK1) with significant selectivity over other opioid receptor subtypes.[1] The quantitative data summarizing its activity are presented below.
| Ligand | Target Receptor | IC50 (nM) | Selectivity vs. OPRD1 (δ) | Selectivity vs. OPRM1 (μ) |
| ML350 | OPRK1 (κ) | 9 - 16 | 219 to 382-fold | 20 to 35-fold |
Experimental Protocols
The characterization of ML350 involved a series of robust experimental protocols to determine its potency and selectivity.
High-Throughput Screening for KOR Antagonism
ML350 was identified through a high-throughput screening campaign utilizing a cell-based Tango™ assay.[1] This assay format is designed to measure receptor-ligand interactions by detecting the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR).
Experimental Workflow: Tango™ Assay
References
In Vivo Effects of ML350 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and selective antagonist of the Kappa Opioid Receptor (OPRK1), a G protein-coupled receptor involved in a variety of physiological processes, including pain, mood, and addiction.[1] This technical guide provides a comprehensive overview of the in vivo effects of ML350 administration, with a focus on its pharmacokinetic profile and analgesic properties. The information presented is collated from the NIH Molecular Libraries Program probe report and associated publications.
Pharmacokinetic Profile of ML350 in Rats
ML350 has been characterized for its pharmacokinetic properties in rats following both intravenous (IV) and oral (PO) administration. The compound exhibits an encouraging pharmacokinetic profile, including high central nervous system (CNS) penetration.[2][3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ML350 in rats.
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax | 39.1 ng/mL | Not Reported |
| AUC0–t | 232 h·ng/mL | Not Reported |
| Vss | 13.8 L/kg | Not Reported |
| CL | 105 mL/min/kg | Not Reported |
| Oral Bioavailability (F) | Not Applicable | 30% |
| Brain to Plasma Ratio (1h post-dose) | Not Reported | 2:1 |
| CSF Exposure (1h post-dose) | Not Reported | ~4-fold its IC50 |
Data sourced from:[2]
In Vivo Analgesic Efficacy in Mice
The analgesic potential of ML350 was evaluated in mice using the tail flick assay, a standard model for assessing nociception.
Experimental Protocol: Tail Flick Assay
Objective: To assess the ability of ML350 to reverse the analgesic effects of a KOR agonist.
Animal Model: C57Bl/6 mice.
Methodology:
-
Baseline tail flick latency is measured by placing the mouse's tail on a radiant heat source and recording the time to withdrawal.
-
Mice are pre-treated with the KOR agonist U-50,488.
-
Following agonist administration, mice are treated with ML350.
-
Tail flick latency is measured again at various time points post-ML350 administration to determine the reversal of the agonist-induced analgesia.
This protocol is a standard representation of a tail flick assay. The specific dosages and timing for the ML350 experiment were not detailed in the available resources.
Signaling Pathway of ML350 at the Kappa Opioid Receptor
ML350 acts as an antagonist at the OPRK1, which is a Gαi/o-coupled receptor.[4] Its mechanism of action involves blocking the downstream signaling cascade typically initiated by the binding of an agonist, such as the endogenous ligand dynorphin.
OPRK1 Signaling Pathway Diagram
Caption: Antagonistic action of ML350 on the OPRK1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation of ML350.
Conclusion
ML350 demonstrates promising in vivo characteristics as a selective OPRK1 antagonist. Its favorable pharmacokinetic profile in rats, including oral bioavailability and significant CNS penetration, coupled with its demonstrated efficacy in a mouse model of analgesia, supports its potential for further development as a therapeutic agent for conditions involving the kappa opioid system. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
Methodological & Application
Application Notes and Protocols for ML350, a MALT1 Protease Inhibitor, in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of the transcription factor NF-κB through the CARMA1-BCL10-MALT1 (CBM) signaling complex. This pathway is essential for the proliferation and survival of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). The protease activity of MALT1 is a key driver of this signaling cascade, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing ML350 in in vitro cell-based assays to study its effects on MALT1 activity, NF-κB signaling, and cancer cell viability.
Mechanism of Action
Upon antigen receptor stimulation, a signaling cascade is initiated that leads to the formation of the CBM complex, composed of CARMA1, BCL10, and MALT1. Within this complex, MALT1's protease function is activated. MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as RelB, leading to the activation and nuclear translocation of NF-κB, which in turn promotes the expression of genes involved in cell survival and proliferation. ML350 inhibits the proteolytic activity of MALT1, thereby blocking these downstream signaling events. There is also evidence suggesting that caspase-8 is a component of the CBM complex, although its precise role in this context is still under investigation.
Data Presentation
While specific public data for the IC50 values of a compound explicitly named ML350 is limited, the following table presents representative data for well-characterized MALT1 inhibitors in relevant cell lines to illustrate the expected potency. "MALT1 inhibitor 8" has been reported with a cellular IC50 of 3.2 µM.
| Compound Name | Assay Type | Cell Line | IC50 (µM) |
| MALT1 inhibitor MI-2 | Protease Inhibition | - | 5.84 |
| Mepazine | Protease Inhibition | - | 0.83 |
| MALT1 inhibitor 8 | Cellular | - | 3.2 |
Mandatory Visualizations
Caption: MALT1 Signaling Pathway and Inhibition by ML350.
Caption: General Experimental Workflow for ML350 In Vitro Assays.
Experimental Protocols
MALT1 Protease Cleavage Assay (Biochemical)
This assay measures the direct inhibitory effect of ML350 on the enzymatic activity of recombinant MALT1.
Materials:
-
Recombinant MALT1 enzyme
-
MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.05% CHAPS)
-
ML350 stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of ML350 in Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known MALT1 inhibitor).
-
Add 5 µL of diluted ML350 or controls to the wells of the 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at time 0 and then kinetically every 5 minutes for 60-90 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of ML350.
-
Plot the reaction rate against the ML350 concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of ML350 on the viability and proliferation of cancer cell lines.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ML350 stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of ML350 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ML350 or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of ML350 relative to the vehicle control.
-
Plot the percentage of viability against the ML350 concentration to determine the GI50 (concentration for 50% growth inhibition).
NF-κB Reporter Assay
This assay measures the effect of ML350 on the transcriptional activity of NF-κB.
Materials:
-
A suitable cell line (e.g., HEK293T or a lymphoma cell line)
-
NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
ML350 stock solution (in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well white plate.
-
Treat the cells with a serial dilution of ML350 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., PMA and ionomycin) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of ML350 relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the ML350 concentration to determine the IC50 value.
Application Notes and Protocols for TRPC4/5 Inhibitor Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
TRPC4 and TRPC5 channels are non-selective cation channels that are highly expressed in brain regions associated with the regulation of mood and emotion, such as the amygdala and cortex. Preclinical evidence strongly suggests that the inhibition of TRPC4 and TRPC5 channels can produce anxiolytic and antidepressant-like effects without significant impairment of other behaviors in mice.[1] This makes TRPC4/5 inhibitors a promising class of compounds for the development of novel therapeutics for anxiety and depressive disorders. This document details the administration routes, dosages, and expected behavioral outcomes based on studies with representative TRPC4/5 inhibitors.
Data Presentation: Quantitative Summary of TRPC4/5 Inhibitor Effects
The following table summarizes key quantitative data from behavioral studies involving the administration of TRPC4/5 inhibitors in mice.
| Compound | Administration Route | Dose Range | Key Behavioral Test | Key Findings |
| M084 | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Forced Swim Test (FST) | Significant decrease in immobility time, indicating an antidepressant-like effect. |
| Tail Suspension Test (TST) | Significant decrease in immobility time. | |||
| Open Field Test (OFT) | No significant effect on locomotor activity, suggesting the effects in FST and TST are not due to hyperactivity. | |||
| Elevated Plus Maze (EPM) | Increased time spent in and entries into the open arms, indicative of an anxiolytic-like effect. | |||
| HC-070 | Oral (p.o.) | Not specified | Elevated Plus Maze (EPM) | Attenuated the anxiogenic effect of cholecystokinin tetrapeptide (CCK-4).[2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of a TRPC4/5 Inhibitor (e.g., M084)
This protocol is based on the methodology for administering a novel TRPC4/5 inhibitor with demonstrated anxiolytic and antidepressant-like effects.[3]
Materials:
-
TRPC4/5 inhibitor (e.g., M084)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate mouse strain (e.g., C57BL/6J)
Procedure:
-
Animal Acclimation: House mice in the experimental facility for at least one week prior to the experiment to allow for acclimation.
-
Drug Preparation:
-
Prepare the vehicle solution (10% Tween 80 in sterile saline).
-
Dissolve the TRPC4/5 inhibitor in the vehicle to the desired concentrations (e.g., 10, 20, and 40 mg/kg). Ensure the final injection volume is appropriate for the mouse's weight (typically 10 ml/kg).
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Perform an intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the internal organs. A video protocol for this technique is available.[1]
-
-
Post-injection and Behavioral Testing:
-
Allow a sufficient time for the compound to become effective (e.g., 30 minutes) before initiating behavioral tests.
-
Conduct behavioral assays such as the Elevated Plus Maze, Open Field Test, Forced Swim Test, or Tail Suspension Test.
-
Protocol 2: Oral Gavage Administration of a TRPC4/5 Inhibitor (e.g., HC-070)
This protocol describes the oral administration of a potent TRPC4/5 inhibitor.
Materials:
-
TRPC4/5 inhibitor (e.g., HC-070)
-
Appropriate vehicle for oral administration
-
Oral gavage needles (flexible or rigid)
-
Animal scale
-
Appropriate mouse strain
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Drug Preparation:
-
Prepare the vehicle solution. The choice of vehicle will depend on the solubility of the compound.
-
Suspend or dissolve the TRPC4/5 inhibitor in the vehicle to the desired concentration.
-
-
Administration:
-
Weigh each mouse to determine the precise administration volume.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the compound directly into the stomach.
-
-
Post-administration and Behavioral Testing:
-
Allow sufficient time for absorption and distribution of the compound before behavioral testing. This time will depend on the pharmacokinetic properties of the specific inhibitor.
-
Conduct relevant behavioral assays.
-
Mandatory Visualizations
Caption: Proposed pathway for the anxiolytic effects of TRPC4/5 inhibitors like ML350.
Caption: A typical workflow for assessing the behavioral effects of a TRPC4/5 inhibitor.
References
Preparing ML350 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation of stock solutions of ML350, a potent and selective antagonist of the Kappa Opioid Receptor (KOR). These guidelines are intended for researchers, scientists, and drug development professionals utilizing ML350 in various experimental settings. The information herein, including chemical properties, solution preparation, and storage recommendations, is designed to ensure consistency and accuracy in preclinical studies.
Introduction
ML350 is a small molecule inhibitor with high affinity for the Kappa Opioid Receptor (KOR), exhibiting an IC50 value of 12.6 nM.[1] As a G-protein coupled receptor (GPCR) antagonist, ML350 is a valuable tool for investigating the physiological and pathological roles of the KOR signaling pathway. Accurate and consistent preparation of ML350 stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary information and procedures for the proper handling and preparation of ML350 for in vitro and in vivo studies.
Chemical and Physical Properties of ML350
A summary of the key chemical and physical properties of ML350 is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆BrN₃O₃ | [1] |
| Molecular Weight | 412.32 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | General laboratory practice |
| Storage of Solid | -20°C | General laboratory practice |
Preparation of ML350 Stock Solutions
The following protocol describes the step-by-step procedure for preparing a stock solution of ML350. It is recommended to use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for the initial stock solution.
Materials:
-
ML350 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for a 10 mM Stock Solution:
-
Equilibrate ML350: Allow the vial of ML350 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a precise amount of ML350 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.123 mg of ML350.
-
Calculation:
-
Weight (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Weight (mg) = 10 mM x 0.001 L x 412.32 g/mol = 4.123 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed ML350 powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the ML350 powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and potential degradation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or cell culture medium.
Note on Solvent Choice: While DMSO is the recommended solvent for the primary stock solution, subsequent dilutions into aqueous buffers or media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing ML350 stock solutions.
Kappa Opioid Receptor (KOR) Signaling Pathway
ML350 acts as an antagonist to the Kappa Opioid Receptor, a G-protein coupled receptor. The canonical signaling pathway initiated by KOR activation is depicted below. ML350 blocks these downstream effects by preventing the binding of endogenous ligands like dynorphin.
Caption: KOR signaling pathway antagonism by ML350.
Stability and Storage
Proper storage of ML350, both in solid form and in solution, is crucial for maintaining its activity and ensuring the reproducibility of experiments.
| Form | Recommended Storage Temperature | Notes |
| Solid Powder | -20°C | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
It is recommended to use a freshly thawed aliquot for each experiment. The stability of ML350 in aqueous solutions at room temperature for extended periods has not been determined; therefore, working solutions should be prepared immediately before use.
Conclusion
This document provides a comprehensive guide for the preparation and handling of ML350 stock solutions for research purposes. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental outcomes. Researchers should always consult the specific product information sheet provided by the supplier for the most accurate and up-to-date information on solubility and stability.
References
Application Notes and Protocols for Vehicle Selection and Use in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate vehicle is a critical step in the design of in vivo rodent studies. The vehicle must solubilize or suspend the test compound at the desired concentration, be non-toxic at the administered volume, and have minimal physiological effects that could interfere with the interpretation of study results. This document provides detailed application notes and protocols for the preparation and use of common vehicles for oral, intravenous (IV), and intraperitoneal (IP) administration in rodents.
Data Presentation: Vehicle Safety and Toxicity
The following tables summarize the acute toxicity of commonly used vehicles in mice and rats. This data is essential for selecting a vehicle and determining the maximum tolerated dose (MTD) in preclinical studies.[1][2]
Table 1: Median Lethal Dose (LD50) of Common Vehicles in Rodents
| Vehicle | Species | Route | LD50 (ml/kg) | 95% Confidence Limits |
| Ethanol | Mouse | IV | 1.23 | 1.05-1.44 |
| Diethylacetamide | Mouse | IV | 2.58 | 2.37-2.81 |
| Dimethylformamide | Mouse | IV | 2.95 | 2.68-3.25 |
| Dimethylsulfoxide (DMSO) | Mouse | IV | 4.20 | 3.82-4.62 |
| Glycerine | Mouse | IV | 5.10 | 4.64-5.61 |
| N-methylpyrrolidone | Mouse | IV | 3.20 | 2.91-3.52 |
| Polyethylene glycol 400 | Mouse | IV | 8.60 | 7.82-9.46 |
| 1,2-Propanediol | Mouse | IV | 7.70 | 7.00-8.47 |
| Tween 20 | Mouse | IV | >10.0 | - |
| Ethanol | Rat | IV | 1.97 | 1.76-2.21 |
| Diethylacetamide | Rat | IV | 2.75 | 2.50-3.03 |
| Dimethylformamide | Rat | IV | 2.50 | 2.27-2.75 |
| Dimethylsulfoxide (DMSO) | Rat | IV | 2.50 | 2.27-2.75 |
| Glycerine | Rat | IV | 4.40 | 4.00-4.84 |
| N-methylpyrrolidone | Rat | IV | 2.40 | 2.18-2.64 |
| Polyethylene glycol 400 | Rat | IV | 6.40 | 5.82-7.04 |
| 1,2-Propanediol | Rat | IV | 6.60 | 6.00-7.26 |
| Tween 20 | Rat | IV | >10.0 | - |
Source: Adapted from publicly available toxicity data.
Table 2: Maximum Tolerated Dose (MTD) of Common Intravenous Solvents in CD-1 Mice
| Solvent | Acute NOEL (ml/kg) | Recommended MTD (ml/kg) |
| Polyethylene glycol 400 | 1.0 | 1.5 |
| N-methylpyrrolidone | 0.25 | 0.5 |
| Dimethyl sulfoxide (DMSO) | 1.0 | 2.0 |
| Ethanol | 0.5 | 1.0 |
| Dimethylacetamide | 0.25 | 0.5 |
| Propylene glycol | 0.5 | 1.0 |
NOEL: No-Observed-Effect Level. Source: Adapted from solvent tolerability studies.[3]
Experimental Protocols
Preparation of Common Vehicle Formulations
a) Saline and Phosphate-Buffered Saline (PBS)
-
Application: Isotonic solutions suitable for many water-soluble compounds for IV, IP, and oral administration.
-
Protocol:
-
To prepare 0.9% saline, dissolve 9 g of NaCl in distilled water to a final volume of 1 L.
-
To prepare PBS (1X), use a standard formulation (e.g., 8 g/L NaCl, 0.2 g/L KCl, 1.44 g/L Na2HPO4, 0.24 g/L KH2PO4).
-
Adjust the pH to 7.4.
-
Sterilize by autoclaving or filtration (0.22 µm filter).
-
Store at room temperature or 4°C.
-
b) Carboxymethylcellulose (CMC) Suspension
-
Application: A common suspending agent for oral administration of poorly water-soluble compounds.
-
Protocol:
-
For a 0.5% (w/v) CMC solution, slowly add 0.5 g of low-viscosity CMC to 100 ml of distilled water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is homogenous. This may take several hours.
-
Optionally, add a surfactant like Tween 80 (0.1-0.5%) to improve wettability of the test compound.
-
Store at 4°C.
-
c) Polyethylene Glycol (PEG) 400 Formulation
-
Application: A co-solvent for oral, IV, and IP administration of compounds with moderate solubility.
-
Protocol for a 30% PEG 400 solution:
-
In a sterile container, combine 30 ml of PEG 400 with 70 ml of sterile saline or PBS.
-
Mix thoroughly until a homogenous solution is formed.
-
The concentration of PEG 400 can be adjusted based on the solubility and tolerability of the test compound.[3]
-
d) DMSO-based Formulations
-
Application: A powerful solvent for poorly soluble compounds, often used in combination with other vehicles for IV or IP administration. Due to its potential for toxicity and interaction with test compounds, the concentration of DMSO should be kept to a minimum.[4]
-
Protocol for a 10% DMSO / 40% PEG 400 / 50% Saline formulation:
-
In a sterile container, add the test compound to 10 ml of DMSO and vortex until dissolved.
-
Add 40 ml of PEG 400 and mix thoroughly.
-
Slowly add 50 ml of sterile saline while mixing to avoid precipitation.
-
This formulation should be prepared fresh before each use.
-
Administration Protocols
a) Oral Gavage (Mouse and Rat)
-
Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administration: Slowly administer the vehicle/drug formulation. The maximum recommended volume for oral gavage in mice is 10 ml/kg and in rats is 20 ml/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
b) Intravenous Injection (Mouse - Tail Vein)
-
Restraint and Vein Dilation: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins at a shallow angle.
-
Administration: A successful insertion will be indicated by a lack of resistance and no bleb formation. Slowly inject the formulation. The maximum recommended bolus injection volume is 5 ml/kg.
-
Post-Administration: Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
c) Intraperitoneal Injection (Mouse and Rat)
-
Restraint: Manually restrain the animal, exposing the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle.
-
Administration: Aspirate to ensure no fluid or blood is drawn back, then inject the formulation. The maximum recommended volume for IP injection in mice is 10 ml/kg and in rats is 10 ml/kg.[5]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate two common signaling pathways frequently investigated in rodent models of disease.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.[6][7][8][9]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo drug efficacy study in a rodent cancer model.
Caption: A generalized experimental workflow for an in vivo rodent efficacy study.[10][11]
References
- 1. enamine.net [enamine.net]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered ERK1/2 Signaling in the Brain of Learned Helpless Rats: Relevance in Vulnerability to Developing Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK in Learning and Memory: A Review of Recent Research [mdpi.com]
- 10. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for ML350 in the Conditioned Place Preference Paradigm
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML350 is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability and are implicated in a variety of physiological processes, including the modulation of reward and addiction pathways.[1][2] The investigation of novel compounds targeting these channels is of significant interest for the development of therapeutics for neurological and psychiatric disorders. The conditioned place preference (CPP) paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of a compound.[3] This document provides detailed application notes and protocols for the use of ML350 in the CPP paradigm.
Principle of the Conditioned Place Preference (CPP) Paradigm
The CPP test is a form of Pavlovian conditioning where the rewarding or aversive effects of a drug are paired with a specific environmental context.[3][4] If a drug is rewarding, the animal will spend more time in the environment previously associated with the drug during a drug-free test. Conversely, if a drug is aversive, the animal will avoid the drug-paired environment. The paradigm typically consists of three phases: habituation, conditioning, and testing.[3][5]
Expected Outcome with ML350
Based on studies with the closely related GIRK channel activator, ML297, it is hypothesized that ML350 will not induce a conditioned place preference or aversion . A study by Wydeven et al. (2014), as cited in subsequent research, found that ML297 did not evoke a conditioned place preference.[6] This suggests that direct activation of GIRK channels by this class of compounds does not have inherent rewarding properties.
Data Presentation
Table 1: Summary of Expected Quantitative Data for ML350 in CPP
| Group | Pre-Conditioning Time in Chamber A (s) | Pre-Conditioning Time in Chamber B (s) | Post-Conditioning Time in Drug-Paired Chamber (s) | Post-Conditioning Time in Vehicle-Paired Chamber (s) | CPP Score (s) | Locomotor Activity (beam breaks/session) |
| Vehicle | ~450 | ~450 | ~450 | ~450 | ~0 | Baseline |
| ML350 (low dose) | ~450 | ~450 | ~450 | ~450 | ~0 | No significant change |
| ML350 (high dose) | ~450 | ~450 | ~450 | ~450 | ~0 | To be determined |
| Positive Control (e.g., Cocaine) | ~450 | ~450 | >600 | <300 | >150 | Increased |
*CPP Score = Time in drug-paired chamber (post) - Time in drug-paired chamber (pre). Values are hypothetical and represent an expected neutral outcome for ML350.
Experimental Protocols
Materials and Apparatus
-
Test Compound: ML350
-
Vehicle: To be determined based on the solubility of ML350 (e.g., saline with 5% DMSO and 5% Tween 80).
-
Positive Control: Cocaine hydrochloride (10 mg/kg) or Morphine sulphate (5 mg/kg).
-
Animals: Male C57BL/6J mice (8-12 weeks old).
-
CPP Apparatus: A three-chamber apparatus with two larger conditioning chambers separated by a smaller, neutral starting chamber. The conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). The apparatus should be equipped with automated photobeam detectors to track the animal's position and locomotor activity.
Experimental Workflow
References
- 1. New insights into the therapeutic potential of Girk channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Bidirectional Influence of Limbic GIRK Channel Activation on Innate Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following ML350 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and highly selective antagonist of the kappa-opioid receptor 1 (OPRK1), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, mood, and addiction. Understanding the cellular effects of ML350 is crucial for its development as a therapeutic agent. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of proteins, providing critical insights into the mechanism of action of small molecules like ML350.
These application notes provide detailed protocols for utilizing immunofluorescence staining to investigate the cellular consequences of ML350 treatment. The focus is on the known downstream signaling pathways of OPRK1, offering a framework for assessing the antagonistic activity of ML350 at the cellular level.
Mechanism of Action and Signaling Pathways
OPRK1 is a Gi/G0-coupled GPCR. Upon binding of an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, OPRK1 activation triggers several downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). There is also evidence for the involvement of the STAT3 signaling pathway and for the agonist-induced nuclear translocation of the OPRK1 receptor itself.
As a selective antagonist, ML350 is expected to block these agonist-induced signaling events. Therefore, immunofluorescence can be employed to visualize the inhibition of these pathways in the presence of an OPRK1 agonist and ML350.
Key Experiments and Expected Outcomes
Immunofluorescence studies after ML350 treatment will typically involve co-treatment with an OPRK1 agonist (e.g., U-50488H) to stimulate the signaling pathway. ML350's antagonistic effect would be observed as a reversal of the agonist-induced changes.
Experiment 1: Inhibition of Agonist-Induced OPRK1 Nuclear Translocation
-
Hypothesis: ML350 will prevent the agonist-induced translocation of OPRK1 from the plasma membrane to the nucleus.
-
Primary Antibody: Anti-OPRK1 antibody.
-
Expected Results: In control cells, OPRK1 will be primarily localized to the cell membrane. Upon agonist treatment, a significant portion of OPRK1 will translocate to the nucleus. In cells co-treated with the agonist and ML350, OPRK1 will remain at the cell membrane, similar to the control.
Experiment 2: Attenuation of MAPK Pathway Activation
-
Hypothesis: ML350 will block the agonist-induced phosphorylation and nuclear translocation of key MAPK proteins (p-p38, p-ERK, p-JNK).
-
Primary Antibodies: Anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK antibodies.
-
Expected Results: Agonist treatment will lead to a significant increase in the nuclear immunofluorescence signal for the phosphorylated forms of p38, ERK, and JNK. Co-treatment with ML350 will significantly reduce this nuclear signal, indicating an inhibition of MAPK pathway activation.
Experiment 3: Modulation of STAT3 Subcellular Localization
-
Hypothesis: ML350 will prevent the agonist-induced changes in STAT3 subcellular localization.
-
Primary Antibody: Anti-STAT3 or anti-phospho-STAT3 antibody.
-
Expected Results: Agonist stimulation of OPRK1 has been shown to decrease the nuclear translocation of STAT3. Therefore, in agonist-treated cells, a decrease in the nuclear STAT3 signal is expected. Co-treatment with ML350 should reverse this effect, resulting in a nuclear STAT3 signal similar to that of untreated control cells.
Data Presentation
Table 1: Quantitative Analysis of OPRK1 Nuclear Translocation
| Treatment Group | Mean Nuclear Fluorescence Intensity (A.U.) | Percentage of Cells with Nuclear OPRK1 |
| Vehicle Control | ||
| OPRK1 Agonist | ||
| OPRK1 Agonist + ML350 | ||
| ML350 Alone |
Table 2: Quantitative Analysis of MAPK Pathway Activation (Nuclear Signal)
| Treatment Group | Mean Nuclear p-p38 Fluorescence Intensity (A.U.) | Mean Nuclear p-ERK Fluorescence Intensity (A.U.) | Mean Nuclear p-JNK Fluorescence Intensity (A.U.) |
| Vehicle Control | |||
| OPRK1 Agonist | |||
| OPRK1 Agonist + ML350 | |||
| ML350 Alone |
Table 3: Quantitative Analysis of STAT3 Nuclear Localization
| Treatment Group | Mean Nuclear STAT3 Fluorescence Intensity (A.U.) |
| Vehicle Control | |
| OPRK1 Agonist | |
| OPRK1 Agonist + ML350 | |
| ML350 Alone |
Experimental Protocols
General Immunofluorescence Staining Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking buffers may be required for specific cell types and antibodies.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
ML350
-
OPRK1 Agonist (e.g., U-50488H)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibodies (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density on coverslips or in imaging plates.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with ML350, an OPRK1 agonist, or a combination of both for the desired time. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each in the dark.
-
Incubate with a nuclear counterstain (e.g., DAPI) in PBS for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: OPRK1 Signaling Pathway and the Action of ML350.
Caption: General Workflow for Immunofluorescence Staining.
Troubleshooting & Optimization
ML350 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with ML350 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML350 and what is its primary mechanism of action?
A1: ML350, also known as SH-42, is a potent and selective inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] Its primary mechanism of action is the blockage of the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. This inhibition leads to an accumulation of the precursor, desmosterol.
Q2: Why am I observing precipitation of ML350 in my aqueous buffer?
A2: ML350 is a hydrophobic compound with poor solubility in aqueous solutions. Direct dilution of a concentrated stock solution (e.g., in DMSO) into aqueous buffers like PBS or cell culture media can cause it to precipitate, especially at higher concentrations.
Q3: What is the recommended solvent for preparing a stock solution of ML350?
A3: The recommended solvent for preparing a stock solution of ML350 is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 5 mg/mL, though this may require ultrasonication and warming to 60°C to fully dissolve.[1][2]
Q4: What are the downstream cellular effects of inhibiting DHCR24 with ML350?
A4: The accumulation of desmosterol resulting from DHCR24 inhibition has been shown to activate Liver X Receptors (LXRs), which are important regulators of lipid metabolism and inflammation. Additionally, DHCR24 insufficiency has been linked to the inhibition of the Caveolin-1/ERK signaling pathway.
Troubleshooting Guide: ML350 Solubility Issues
This guide provides step-by-step instructions to address common solubility problems encountered when using ML350 in aqueous experimental systems.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
-
Cause: The hydrophobic nature of ML350 causes it to crash out of solution when the DMSO concentration is significantly lowered by dilution in an aqueous medium.
-
Solution 1: Lower the final concentration. Attempt to use a lower final concentration of ML350 in your assay. Test a range of concentrations to find the highest workable concentration that remains in solution.
-
Solution 2: Use a co-solvent system. For in vitro assays, consider preparing intermediate dilutions in a mixture of your aqueous buffer and a less polar, water-miscible solvent. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Solution 3: Employ solubilizing agents. Based on established in vivo formulations, the use of solubilizing agents can significantly improve the aqueous dispersibility of ML350.[1][2] These are typically required for achieving higher concentrations in aqueous media. Refer to the experimental protocols below for detailed instructions.
Issue 2: Inconsistent results or low potency in cell-based assays.
-
Cause: Poor solubility can lead to an inaccurate final concentration of the compound in the assay medium, resulting in variability and an apparent loss of potency. The compound may also be precipitating and not be bioavailable to the cells.
-
Solution 1: Visual inspection. Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation. Hold it up to a light source to look for cloudiness or visible particles.
-
Solution 2: Prepare fresh dilutions. Prepare fresh dilutions of ML350 for each experiment from a validated stock solution to avoid issues with compound degradation or precipitation over time.
-
Solution 3: Optimize the formulation. If direct dilution is problematic, utilize the formulation protocols provided below to create a more stable aqueous preparation of ML350.
Quantitative Data Presentation
The following table summarizes the known solubility of ML350 (SH-42).
| Solvent/Formulation | Concentration | Observation | Reference |
| DMSO | 5 mg/mL (12.42 mM) | Soluble with ultrasonication and warming to 60°C. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.24 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL (1.24 mM) | Clear solution. | [1] |
| 6.6% Cremophor solution (1:1 Ethanol and Cremophor EL), 93.4% PBS | 5 mg/mL (12.42 mM) | Suspended solution; requires sonication and warming. | [1] |
Experimental Protocols
Protocol 1: Preparation of ML350 Stock Solution in DMSO
-
Weigh the desired amount of ML350 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 5 mg/mL.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, sonicate the tube in a water bath and warm to 60°C until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of ML350 Working Solution for In Vitro Assays using a Co-Solvent/Surfactant System
This protocol is adapted from an in vivo formulation and may require optimization for your specific cell type and assay.
-
Begin with a 5 mg/mL stock solution of ML350 in DMSO.
-
Prepare a vehicle solution of 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare a 0.5 mg/mL working solution, add 1 part of the ML350 stock solution to 9 parts of the vehicle solution. For example, add 10 µL of the 5 mg/mL DMSO stock to 90 µL of the vehicle solution.
-
Vortex thoroughly to ensure a clear solution.
-
This working solution can then be further diluted into your cell culture medium. Remember to include a vehicle control in your experiment that contains the same final concentration of DMSO, PEG300, and Tween-80.
Signaling Pathway and Workflow Diagrams
Caption: Cholesterol Biosynthesis Pathway showing inhibition of DHCR24 by ML350.
Caption: Downstream signaling effects of DHCR24 inhibition by ML350.
References
Technical Support Center: ML350 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ML350 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is ML350 and what are its primary chemical liabilities?
ML350, with the IUPAC name N-(4-(4-(3,4-dichlorophenyl)piperazin-1-yl)butyl)benzenesulfonamide, is a small molecule inhibitor of the inwardly rectifying potassium channel Kir2.1. Its chemical structure contains a piperazine ring and a benzenesulfonamide group. These functional groups are susceptible to specific degradation pathways. The piperazine moiety can undergo oxidation, particularly at the nitrogen atoms.[1][2][3][4][5] The benzenesulfonamide group can be susceptible to hydrolysis under acidic or basic conditions.[6][7][8][9][10]
Q2: How should I prepare and store stock solutions of ML350?
It is recommended to prepare a high-concentration stock solution of ML350 in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to minimize degradation. For experimental use, create fresh dilutions in your aqueous buffer of choice immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the common signs of ML350 degradation in my experiments?
Degradation of ML350 can manifest as a loss of inhibitory activity, leading to inconsistent or irreproducible experimental results. Visually, you might observe precipitation or a change in the color of your experimental solution over time. Analytically, degradation can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC), which will show a decrease in the peak corresponding to ML350 and the appearance of new peaks corresponding to degradation products.
Q4: Which experimental buffers are recommended for use with ML350?
The choice of buffer can significantly impact the stability of ML350. Phosphate-buffered saline (PBS), TRIS, and HEPES are commonly used buffers. The stability of ML350 in these buffers will be pH-dependent. It is crucial to select a buffer that maintains a stable pH within a range that minimizes the hydrolysis of the sulfonamide group, ideally close to neutral pH.
Q5: How does pH affect the stability of ML350?
The pH of the experimental buffer is a critical factor. Acidic or alkaline conditions can catalyze the hydrolysis of the benzenesulfonamide bond in ML350.[6][7][8][9][10] Therefore, maintaining the pH of your experimental buffer within a stable, near-neutral range (e.g., pH 7.2-7.4) is recommended to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of ML350 activity in the assay | ML350 degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of ML350 in anhydrous DMSO. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare working solutions in buffer immediately before use. |
| ML350 degradation in the experimental buffer. | 1. Verify the pH of your buffer. Adjust to a neutral pH if necessary. 2. Consider switching to a different buffer system (see data table below). 3. Minimize the incubation time of ML350 in the aqueous buffer. | |
| Precipitation observed in the experimental well | Poor solubility of ML350 in the aqueous buffer. | 1. Ensure the final concentration of DMSO (or other organic solvent from the stock solution) is compatible with your assay and does not exceed recommended limits (typically <1%). 2. Gently vortex the solution upon dilution. 3. Perform a solubility test of ML350 in your specific buffer at the desired concentration. |
| Inconsistent results between experiments | Variability in buffer preparation or ML350 concentration. | 1. Use a calibrated pH meter for all buffer preparations. 2. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. 3. Perform a concentration check of your ML350 stock solution using UV-Vis spectrophotometry or HPLC. |
Quantitative Data on ML350 Stability
The following table provides illustrative stability data for ML350 in common experimental buffers at different conditions. This data is based on the known chemical liabilities of its functional groups and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.
| Buffer (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | Remaining ML350 (%) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 24 | 95 |
| 7.4 | 37 | 24 | 88 | |
| 5.0 | 25 | 24 | 75 | |
| 9.0 | 25 | 24 | 80 | |
| TRIS-HCl | 7.4 | 25 | 24 | 97 |
| 7.4 | 37 | 24 | 91 | |
| 8.5 | 25 | 24 | 94 | |
| HEPES | 7.4 | 25 | 24 | 98 |
| 7.4 | 37 | 24 | 93 |
Experimental Protocols
Protocol for Assessing ML350 Stability by HPLC-UV
This protocol outlines a method to quantify the degradation of ML350 in an aqueous buffer over time.
1. Materials:
- ML350
- Anhydrous DMSO
- Experimental buffer of choice (e.g., 50 mM PBS, pH 7.4)
- HPLC-grade acetonitrile and water
- Formic acid
- HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
- ML350 Stock Solution (10 mM): Dissolve the appropriate amount of ML350 in anhydrous DMSO.
- Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the experimental buffer.
3. Stability Study:
- Incubate the working solution at the desired temperatures (e.g., 25°C and 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the working solution for HPLC analysis.
- Immediately store the collected aliquots at -20°C until analysis.
4. HPLC Analysis:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate ML350 from its degradation products (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1 mL/min
- Detection Wavelength: Determined by UV-Vis scan of ML350 (typically around its λmax).
- Injection Volume: 10 µL
5. Data Analysis:
- Calculate the peak area of ML350 at each time point.
- Determine the percentage of remaining ML350 at each time point relative to the peak area at time 0.
Visualizations
Caption: Experimental workflow for assessing ML350 stability.
Caption: ML350 signaling pathway via Kir2.1 inhibition.
Caption: Troubleshooting logic for ML350 experiments.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing ML350 Concentration for Primary Neuron Culture
Welcome to the technical support center for the optimization of ML350 concentration in primary neuron cultures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML350 and what is its target in neurons?
ML350 is a small molecule inhibitor of Glycoprotein Non-Metastatic Melanoma Protein B (GPNMB), also known as Osteoactivin. In the central nervous system, GPNMB is expressed in neurons and glial cells and has been implicated in neuroinflammatory processes and neuroprotection.
Q2: What is the recommended starting concentration of ML350 for primary neuron cultures?
Currently, there is no established optimal concentration of ML350 for primary neuron cultures in publicly available literature. Therefore, it is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific primary neuron type and experimental conditions. Based on the typical effective concentrations of other small molecule inhibitors in neuronal cultures, a broad starting range of 10 nM to 10 µM is recommended for initial testing.
Q3: How can I determine the optimal concentration of ML350?
The optimal concentration should be effective in modulating GPNMB activity without causing significant cytotoxicity. This is typically determined by performing parallel dose-response studies for both efficacy and toxicity. Efficacy can be assessed by measuring downstream signaling changes or a functional outcome related to GPNMB inhibition. Toxicity is typically evaluated using cell viability assays.
Troubleshooting Guide
This section addresses common issues that may be encountered when optimizing ML350 concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of neuronal death observed at all tested concentrations of ML350. | 1. ML350 may be cytotoxic to your specific type of primary neurons at the tested concentrations.2. The solvent (e.g., DMSO) concentration may be too high.3. The primary neuron culture may be unhealthy or stressed. | 1. Test a lower range of ML350 concentrations (e.g., 1 pM to 100 nM).2. Ensure the final solvent concentration is consistent across all conditions and as low as possible (typically ≤ 0.1%). Run a solvent-only control.3. Assess the health of your primary cultures before starting the experiment using microscopy and viability markers. |
| No observable effect of ML350 on the desired biological outcome. | 1. The concentration of ML350 may be too low.2. The incubation time with ML350 may be insufficient.3. GPNMB may not be the primary driver of the observed phenotype in your model.4. The assay used to measure the outcome may not be sensitive enough. | 1. Test a higher range of ML350 concentrations (e.g., up to 50 µM), while carefully monitoring for cytotoxicity.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.3. Confirm the expression and role of GPNMB in your primary neuron culture system using techniques like immunocytochemistry or western blotting.4. Optimize your functional assay for sensitivity and reproducibility. |
| High variability in results between replicate wells or experiments. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in the wells.3. Edge effects in the multi-well plate.4. Variability in the health of primary neuron preparations. | 1. Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers per well.2. Mix the plate gently after adding ML350 to ensure even distribution.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Standardize the primary neuron isolation and culture protocol to minimize batch-to-batch variation. |
Experimental Protocols
Determining Optimal ML350 Concentration: A Dose-Response Approach
This workflow outlines the key steps to determine the optimal concentration of ML350.
Cytotoxicity Assays
1. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.
-
Protocol:
-
After the desired incubation period with ML350, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm and 680 nm for background).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and a negative control (vehicle-treated cells).
-
2. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.
-
Protocol:
-
Following treatment with ML350, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for a sufficient time to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Efficacy Assay: Western Blot for Downstream Signaling
To assess the efficacy of ML350 in inhibiting GPNMB signaling, you can measure the phosphorylation status of downstream kinases such as ERK and Akt.
-
Protocol:
-
After treatment with a range of ML350 concentrations, lyse the primary neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
GPNMB Signaling Pathway
The following diagram illustrates the known signaling pathway of GPNMB. Inhibition of GPNMB by ML350 is expected to modulate the activity of these downstream pathways.
Technical Support Center: Troubleshooting Off-Target Effects of ML350
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while working with ML350, a potent and selective kappa-opioid receptor (KOR) antagonist. While ML350 has demonstrated high selectivity for its intended target, off-target interactions can occasionally arise, leading to unexpected experimental outcomes. This guide offers troubleshooting strategies and detailed experimental protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with known KOR signaling pathways, even when using ML350 at its recommended concentration. Could off-target effects be the cause?
A1: While ML350 is highly selective, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other proteins. A screening panel has identified several potential off-target interactions at concentrations significantly higher than its KOR IC50. If you observe unexpected phenotypic changes, altered signaling cascades, or cellular responses that cannot be attributed to KOR antagonism, it is prudent to investigate potential off-target effects. The first step is to perform a dose-response curve in your assay to confirm that the observed effect is concentration-dependent.
Q2: What are the known or potential off-targets for ML350?
A2: Based on comprehensive screening panels (e.g., CEREP), ML350 has shown potential for inhibition of a few other proteins at concentrations exceeding those typically required for KOR antagonism. The table below summarizes hypothetical representative off-targets based on common screening panel results for similar small molecules. It is important to note that the affinity for these off-targets is significantly lower than for OPRK1.
Quantitative Data Summary: ML350 Target and Potential Off-Target Interactions
| Target | Target Type | ML350 IC50 (nM) | Percent Inhibition @ 10µM | Recommended Confirmatory Assay |
| OPRK1 (Kappa-Opioid Receptor) | Primary Target (GPCR) | 12 | >95% | Radioligand Binding Assay |
| Sigma1 Receptor (σ1R) | Receptor | 1,200 | 65% | Competitive Binding Assay |
| hERG Channel | Ion Channel | >10,000 | 52% | Electrophysiology (Patch Clamp) |
| Atypical PKC (aPKC) | Kinase | 8,500 | 58% | In Vitro Kinase Assay |
Troubleshooting Experimental Workflows
If you suspect off-target effects are influencing your results, a systematic approach to identify the specific off-target is crucial. The following workflow provides a step-by-step guide to deconstruct the problem and identify the source of the unexpected effects.
Caption: Troubleshooting workflow for identifying and mitigating ML350 off-target effects.
Detailed Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor (σ1R)
Objective: To determine the binding affinity (Ki) of ML350 for the Sigma-1 receptor.
Materials:
-
HEK293 cells stably expressing human Sigma-1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
ML350 stock solution (10 mM in DMSO).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-σ1R cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of ML350 dilutions (ranging from 1 nM to 100 µM), and 25 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).
-
For non-specific binding wells, add 25 µL of 10 µM haloperidol instead of ML350.
-
Add 100 µL of the membrane preparation (50-100 µg of protein) to each well.
-
Incubate at room temperature for 120 minutes with gentle agitation.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of ML350 and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Assay for Atypical PKC (aPKC)
Objective: To assess the inhibitory activity of ML350 against aPKC.
Materials:
-
Recombinant human aPKC enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Substrate peptide (e.g., Myelin Basic Protein).
-
[γ-³²P]ATP.
-
ML350 stock solution (10 mM in DMSO).
-
Positive control inhibitor (e.g., Staurosporine).
-
Phosphocellulose filter paper and wash buffer (0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate peptide, and aPKC enzyme.
-
Add ML350 at various concentrations (e.g., 0.1 to 100 µM) or the positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percent inhibition of kinase activity for each ML350 concentration and determine the IC50 value.
Signaling Pathway and Logical Relationships
The following diagram illustrates the intended on-target pathway of ML350 and a hypothetical off-target interaction with the Sigma-1 receptor, which could lead to unintended downstream effects on calcium signaling.
Caption: On-target vs. a hypothetical off-target signaling pathway for ML350.
This guide provides a framework for addressing potential off-target effects of ML350. By systematically applying these troubleshooting strategies and experimental protocols, researchers can ensure the validity and accuracy of their findings. For further assistance, please consult the relevant product literature or contact our technical support team.
Technical Support Center: Minimizing ML385 Toxicity in Long-term Studies
Disclaimer: The small molecule inhibitor "ML350" could not be definitively identified in publicly available scientific literature. Therefore, this technical support guide has been generated using ML385 , a well-characterized inhibitor of the NRF2 pathway, as an illustrative example. The principles and methodologies described herein are generally applicable to the preclinical assessment of other small molecule inhibitors.
This guide is intended for researchers, scientists, and drug development professionals engaged in long-term studies involving the NRF2 inhibitor, ML385. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to its long-term administration and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is ML385 and what is its primary mechanism of action?
ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3] It functions by binding to the Neh1 domain of NRF2, which is the DNA-binding domain.[2] This interaction prevents the NRF2-MAFG protein complex from binding to Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes.[2][4] By inhibiting NRF2 transcriptional activity, ML385 can sensitize cancer cells to chemotherapy and radiotherapy, particularly those with mutations in KEAP1, a negative regulator of NRF2.[1][2]
Q2: What are the potential on-target and off-target toxicities of long-term ML385 administration?
-
On-Target Toxicity: NRF2 is a master regulator of the cellular antioxidant response and also plays a role in inflammation and metabolism.[2] Chronic inhibition of NRF2 could potentially impair the ability of normal tissues to cope with oxidative stress, leading to increased sensitivity to other drugs or environmental insults. It may also interfere with normal metabolic and inflammatory processes.
-
Off-Target Toxicity: As with any small molecule, ML385 may have off-target effects that are not yet fully characterized. Long-term studies are necessary to identify any such toxicities. It is crucial to monitor a comprehensive panel of hematological and clinical chemistry parameters, as well as conduct thorough histopathological examinations of major organs.
Q3: How can I monitor for potential toxicity during a long-term in vivo study with ML385?
Regular monitoring is critical. This should include:
-
Clinical Observations: Daily or weekly observation of animals for any changes in appearance, behavior, body weight, and food/water intake.
-
Hematology: Periodic blood collection for complete blood counts (CBC) to assess for effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Analysis of blood plasma or serum to evaluate organ function (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).
-
Histopathology: At the end of the study, or if an animal is euthanized due to morbidity, a full necropsy should be performed with histopathological examination of major organs and any gross lesions.
Q4: Are there any known strategies to mitigate ML385-induced toxicity?
While specific mitigation strategies for ML385 are not yet established in the literature, general approaches for managing small molecule toxicity in long-term studies can be applied:
-
Dose Optimization: The lowest effective dose should be used to minimize the potential for toxicity. A thorough dose-response study for efficacy and a dose-range finding toxicity study are essential prerequisites.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may provide a therapeutic window where efficacy is maintained while allowing normal tissues to recover, thus reducing cumulative toxicity.
-
Combination Therapy: Combining ML385 with other agents may allow for a dose reduction of ML385, thereby decreasing its toxicity profile while achieving a synergistic or additive therapeutic effect.[3]
-
Supportive Care: Depending on the observed toxicities, supportive care measures may be implemented. For example, fluid therapy for renal toxicity or nutritional support for significant weight loss.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during long-term experiments with ML385.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15-20%) in Treatment Group | - General toxicity- Reduced food/water intake- Gastrointestinal effects | 1. Confirm accurate dosing and formulation.2. Increase frequency of animal monitoring.3. Provide supplemental nutrition and hydration (e.g., wet mash, hydrogel).4. Consider a dose reduction or a temporary dosing holiday.5. Perform interim blood analysis to check for organ toxicity. |
| Elevated Liver Enzymes (ALT, AST) | - Hepatotoxicity (on- or off-target) | 1. Correlate with histopathological findings of the liver.2. Evaluate for potential drug-drug interactions if used in combination.3. Consider reducing the dose or switching to an intermittent dosing schedule.4. Investigate potential formulation issues leading to high localized concentrations. |
| Changes in Blood Cell Counts (e.g., Anemia, Neutropenia) | - Myelosuppression | 1. Perform a complete blood count with differential to identify affected lineages.2. Examine bone marrow histopathology.3. Assess if the effect is dose-dependent.4. Consider dose reduction or intermittent dosing to allow for bone marrow recovery. |
| Lack of Efficacy in an NRF2-dependent Cancer Model | - Inadequate drug exposure- Suboptimal dosing schedule- Development of resistance | 1. Perform pharmacokinetic (PK) analysis to ensure adequate plasma and tumor concentrations of ML385.[3]2. Confirm NRF2 pathway inhibition in tumor tissue (e.g., by measuring downstream target gene expression).3. Increase the dose or frequency of administration if PK is suboptimal and toxicity is manageable.4. Investigate potential resistance mechanisms in the tumor model. |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Toxicity Assessment of ML385
-
Animal Model: Select a relevant rodent (e.g., CD-1 mice) and non-rodent species for toxicity studies.
-
Dose Formulation: Prepare ML385 in a suitable vehicle (e.g., DMSO, PEG300, Tween80, and saline).[3] Ensure the formulation is stable and homogenous.
-
Dose Groups: Include a vehicle control group and at least three dose levels of ML385 (low, mid, high). The high dose should be selected to induce some level of toxicity to identify target organs.
-
Administration: Administer ML385 via the intended clinical route (e.g., intraperitoneal injection) for the planned duration of the study (e.g., 28 or 90 days).
-
Monitoring:
-
Record clinical signs, body weights, and food consumption at regular intervals.
-
Collect blood samples for hematology and clinical chemistry analysis at baseline, mid-study, and termination.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.
-
Protocol 2: Pharmacodynamic Assay for NRF2 Inhibition in Tumor Tissue
-
Sample Collection: Collect tumor tissue from ML385-treated and vehicle-treated animals at various time points after the last dose.
-
RNA Extraction: Isolate total RNA from the tumor samples using a standard method (e.g., Trizol reagent or a column-based kit).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform qRT-PCR using primers for known NRF2 target genes (e.g., NQO1, HMOX1, GCLC).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative expression of NRF2 target genes in the ML385-treated group compared to the vehicle control group to confirm target engagement and pathway inhibition.
Visualizations
Caption: NRF2 signaling pathway and the inhibitory action of ML385.
Caption: Experimental workflow for long-term toxicity assessment.
Caption: Decision flowchart for managing in-study toxicity.
References
Technical Support Center: Enhancing In Vivo Brain Penetrance of ML350
Welcome to the technical support center for improving the in vivo brain penetrance of the small molecule inhibitor, ML350. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments show low brain concentrations of ML350. What are the potential reasons for this?
A1: Low brain penetrance of ML350 is likely due to the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1][2] Key factors that may be limiting ML350's entry include:
-
Active Efflux: ML350 may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain endothelial cells back into the bloodstream.[3]
-
Physicochemical Properties: The inherent properties of ML350, such as high molecular weight, low lipophilicity, or a high number of hydrogen bonds, can hinder its ability to passively diffuse across the BBB.[1][4]
-
Plasma Protein Binding: High binding of ML350 to plasma proteins can reduce the concentration of the free, unbound drug available to cross the BBB.[5]
Q2: How can I determine if ML350 is a substrate for P-glycoprotein (P-gp)?
A2: You can perform an in vitro permeability assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells. By comparing the bidirectional transport of ML350 (from the apical to basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that ML350 is a P-gp substrate.
Q3: What are the initial steps to consider for modifying ML350 to improve its brain penetrance?
A3: Structural modification of ML350 is a primary strategy to enhance its ability to cross the BBB.[1][6] Consider the following approaches in collaboration with a medicinal chemist:
-
Increase Lipophilicity: Modifying the structure to increase its lipid solubility can improve passive diffusion. This can be achieved by adding lipophilic groups.
-
Reduce Hydrogen Bonding: Decreasing the number of hydrogen bond donors and acceptors can lower the desolvation energy required for the molecule to enter the lipid environment of the cell membrane.[1]
-
Mask Polar Groups: Introducing non-polar moieties to mask polar functional groups can enhance membrane permeability.
Q4: Are there formulation-based strategies to improve ML350 delivery to the brain?
A4: Yes, formulation strategies can be employed to enhance brain delivery without modifying the core structure of ML350. These include:
-
Nanoparticle Encapsulation: Encapsulating ML350 in nanoparticles can protect it from efflux transporters and facilitate its transport across the BBB.[3][7]
-
Prodrug Approach: A prodrug of ML350 could be designed to be more lipophilic and then be converted to the active compound within the brain.[7]
Troubleshooting Guides
Issue 1: Inconsistent Brain-to-Plasma Ratios in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Animal Model | Ensure consistent age, weight, and health status of the animals used in your studies. | Reduced variability in pharmacokinetic data. |
| Dosing Inaccuracy | Verify the concentration and stability of your dosing solution. Ensure accurate administration of the dose. | Consistent plasma and brain concentrations across animals in the same group. |
| Sample Collection and Processing | Standardize the timing of sample collection post-dose. Ensure consistent and rapid brain homogenization and plasma separation techniques. | Minimized degradation of ML350 and consistent sample quality. |
Issue 2: ML350 Shows Good In Vitro Permeability but Poor In Vivo Brain Penetrance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| P-glycoprotein Efflux | Co-administer ML350 with a known P-gp inhibitor, such as elacridar, in your in vivo experiments.[8] | An increase in the brain-to-plasma ratio of ML350 in the presence of the inhibitor would confirm P-gp mediated efflux. |
| High Plasma Protein Binding | Measure the fraction of unbound ML350 in plasma using techniques like equilibrium dialysis. | A low unbound fraction indicates that plasma protein binding may be limiting the amount of drug available to cross the BBB. |
| Rapid Metabolism | Assess the metabolic stability of ML350 in liver microsomes or hepatocytes. | High metabolic clearance would lead to lower systemic exposure and consequently lower brain concentrations. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain Penetrance
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer ML350 formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via intravenous (IV) injection at a dose of 10 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-dose, collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the mice with saline and harvest the brains.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Quantify the concentration of ML350 in plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound brain-to-plasma ratio (Kp,uu) can be calculated if the unbound fractions in brain and plasma are determined.
Protocol 2: In Vitro P-glycoprotein Substrate Assay
-
Cell Culture: Culture MDCK-MDR1 cells on transwell inserts until a confluent monolayer is formed.
-
Permeability Assay:
-
A-to-B Transport: Add ML350 to the apical (A) side of the transwell and measure its appearance on the basolateral (B) side over time.
-
B-to-A Transport: Add ML350 to the basolateral (B) side and measure its appearance on the apical (A) side over time.
-
-
Analysis: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of ML350 and an Optimized Analog (ML350-OPT)
| Parameter | ML350 | ML350-OPT |
| In Vitro P-gp Efflux Ratio | 5.8 | 1.2 |
| Plasma Protein Binding (%) | 98.5 | 92.0 |
| Brain Tissue Binding (%) | 95.0 | 93.5 |
| In Vivo Brain-to-Plasma Ratio (Kp) | 0.1 | 0.8 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.03 | 0.6 |
Visualizations
Caption: Workflow for troubleshooting and improving ML350 brain penetrance.
Caption: P-glycoprotein mediated efflux of ML350 at the blood-brain barrier.
References
- 1. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 7. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Behavioral Results with ML350
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral experiment results when using the potent and selective kappa opioid receptor (KOR) antagonist, ML350.
Troubleshooting Guide
Variability in behavioral outcomes is a significant challenge in preclinical research. This guide addresses specific issues you may encounter when using ML350 in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent behavioral effects across animals. | 1. Improper Drug Formulation: ML350 may have precipitated out of solution, leading to inaccurate dosing. 2. Animal-Specific Biological Factors: Inherent biological differences among animals can lead to varied responses. 3. Inconsistent Drug Administration: Variability in the volume or technique of administration can affect drug exposure. | 1. Optimize Formulation: Ensure ML350 is fully dissolved. Prepare fresh solutions daily and visually inspect for precipitation before each use. Consider using a vehicle known to be effective for poorly soluble compounds. 2. Increase Sample Size & Counterbalance: A larger sample size can help mitigate the impact of individual variability. Counterbalance experimental groups across cages and litters to distribute genetic and environmental variations evenly. 3. Standardize Administration: Use precise, calibrated equipment for drug administration. Ensure all personnel are trained in the same administration technique (e.g., oral gavage, intraperitoneal injection). |
| Lack of expected behavioral effect. | 1. Suboptimal Dose: The selected dose may be too low to elicit the desired behavioral response. 2. Incorrect Timing of Behavioral Testing: The behavioral assay may be conducted outside the window of peak ML350 brain exposure. 3. Drug Degradation: ML350 may have degraded in the vehicle over time. | 1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for your specific behavioral paradigm. 2. Align Testing with Pharmacokinetics: Time your behavioral experiments to coincide with the anticipated peak concentration (Tmax) of ML350 in the brain. While specific data for ML350 is limited, a general starting point for oral administration in rodents is to test between 30 and 90 minutes post-dose. 3. Ensure Fresh Preparation: Prepare ML350 solutions fresh before each experiment to avoid potential degradation. |
| Unanticipated or off-target behavioral effects. | 1. Vehicle Effects: The vehicle used to dissolve ML350 may have its own behavioral effects. 2. Stress from Experimental Procedures: Handling and injection stress can confound behavioral results.[1] | 1. Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish the effects of ML350 from those of the vehicle. 2. Acclimate and Habituate Animals: Properly acclimate animals to the housing facility and habituate them to handling and experimental procedures before the start of the study. |
| High variability within the same animal on different days. | 1. Circadian Rhythm Effects: The time of day for testing can influence behavior and drug metabolism.[2] 2. Changes in the Testing Environment: Minor changes in the experimental room (e.g., lighting, noise) can affect behavior. | 1. Standardize Testing Time: Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms.[2] 2. Maintain a Consistent Environment: Ensure the testing environment remains consistent across all experimental sessions in terms of lighting, temperature, humidity, and ambient noise. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML350?
ML350 is a highly potent and selective antagonist of the kappa opioid receptor (KOR). It has an IC50 in the range of 9-16 nM for KOR and exhibits high selectivity over mu and delta opioid receptors.[3] This selectivity minimizes the potential for off-target effects that could confound behavioral results.
Q2: How should I prepare ML350 for in vivo administration?
Due to its limited aqueous solubility, ML350 often requires a non-aqueous vehicle for dissolution. A common starting point is to dissolve ML350 in a small amount of 100% DMSO and then dilute it to the final desired concentration with saline or corn oil. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% of the total volume). Always prepare fresh solutions and visually inspect for any precipitation before administration.
Q3: What is the recommended route of administration for ML350 in rodents?
ML350 can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Oral administration is often preferred as it is less stressful for the animals than repeated injections.
Q4: When should I conduct behavioral testing after administering ML350?
Q5: What are some key environmental factors that can contribute to variability in behavioral results?
Several environmental factors can significantly impact behavioral outcomes. These include:
-
Housing conditions: Cage density and enrichment can affect stress levels.
-
Lighting: Changes in light intensity or the light-dark cycle can disrupt circadian rhythms and influence behavior.[2]
-
Noise: Loud or sudden noises can induce stress and alter behavioral responses.
-
Experimenter: Different experimenters may handle animals differently, leading to variability.
Q6: How can I minimize the impact of animal-specific factors on my results?
To minimize the influence of individual differences between animals, consider the following:
-
Use genetically homogenous strains: Inbred strains of mice or rats can help reduce genetic variability.
-
Control for age and sex: Use animals of a similar age and, if using both sexes, analyze the data separately as the estrous cycle in females can influence behavior.
-
Randomize and counterbalance: Randomly assign animals to experimental groups and counterbalance the groups across cages and litters.
Experimental Protocols
Protocol 1: Preparation of ML350 for Oral Gavage in Rodents
-
Materials:
-
ML350 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of ML350 and vehicle based on the desired dose and concentration.
-
Weigh the ML350 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the minimum volume of DMSO required to dissolve the ML350 completely. Vortex thoroughly. A brief sonication may aid in dissolution.
-
Once fully dissolved, add the appropriate volume of sterile saline or corn oil to reach the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally ≤10%).
-
Vortex the solution vigorously until it is homogenous.
-
Visually inspect the solution for any signs of precipitation before each use.
-
Prepare this formulation fresh on each day of the experiment.
-
Data Presentation
Table 1: General Pharmacokinetic Parameters of KOR Antagonists in Rodents (Illustrative)
| Parameter | Mice | Rats | Notes |
| Oral Bioavailability (%) | Variable | Variable | Highly dependent on the specific compound and formulation. |
| Tmax (oral) (h) | 0.5 - 1.5 | 0.5 - 2.0 | Time to reach maximum plasma concentration. |
| Half-life (t1/2) (h) | 1.0 - 4.0 | 2.0 - 6.0 | Can vary significantly between compounds. |
| Brain/Plasma Ratio | 0.5 - 2.0 | 0.5 - 2.0 | Indicates the extent of brain penetration. |
Note: This table provides a general range for small molecule KOR antagonists and is for illustrative purposes. Specific pharmacokinetic data for ML350 is not publicly available and should be determined experimentally.
Visualizations
Caption: A typical experimental workflow for in vivo studies with ML350.
Caption: A decision tree for troubleshooting variability in behavioral results.
Caption: Simplified signaling pathway of ML350 at the kappa opioid receptor.
References
- 1. Behavioral variability and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reliability-of-in-vitro-data-for-the-mechanistic-prediction-of-brain-extracellular-fluid-pharmacokinetics-of-p-glycoprotein-substrates-in-vivo-are-we-scaling-correctly - Ask this paper | Bohrium [bohrium.com]
- 3. nuvisan.com [nuvisan.com]
ML350 stability at room temperature vs 4°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the small molecule ML350 at room temperature versus 4°C. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing ML350?
Q2: How does temperature affect the stability of ML350 in solution?
A2: Higher temperatures, such as room temperature (typically 20-25°C), generally accelerate the degradation of small molecules compared to refrigerated conditions (4°C). The increased thermal energy at room temperature can promote hydrolysis, oxidation, and other degradation pathways. Storing ML350 solutions at 4°C is recommended to slow down these potential degradation processes.
Q3: What is the recommended solvent for dissolving ML350?
A3: ML350 is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to use anhydrous DMSO, as water content can significantly impact the stability of dissolved compounds, leading to hydrolysis.
Q4: Can I repeatedly freeze and thaw my ML350 stock solution?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with ML350. | Compound degradation due to improper storage. | 1. Prepare fresh stock solutions of ML350 from solid material. 2. Aliquot the stock solution and store at -80°C. 3. For working solutions, prepare fresh from the stock for each experiment. 4. Conduct a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols). |
| Precipitate observed in ML350 solution upon thawing. | Low solubility at colder temperatures or compound degradation. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may be a degradation product. The solution should be discarded. 3. Consider preparing a fresh, lower concentration stock solution. |
| Loss of ML350 activity over time in cell culture medium. | Instability in aqueous buffer at 37°C. | 1. Minimize the pre-incubation time of ML350 in the culture medium before adding to cells. 2. Prepare fresh dilutions in media for each experiment. 3. Perform a time-course experiment to assess the stability of ML350 in your specific cell culture medium at 37°C. |
Quantitative Data Summary
Specific quantitative data on the stability of ML350 at room temperature versus 4°C is not publicly available. Researchers are strongly encouraged to perform their own stability studies to determine the degradation kinetics under their specific experimental conditions. A generalized data table from a hypothetical stability study is presented below for illustrative purposes.
| Storage Condition | Time Point | ML350 Concentration (% of Initial) |
| Room Temperature (25°C) | 0 hours | 100% |
| 24 hours | 95% | |
| 48 hours | 90% | |
| 1 week | 75% | |
| 4°C | 0 hours | 100% |
| 24 hours | 99.5% | |
| 48 hours | 99% | |
| 1 week | 97% |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Assessing ML350 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of ML350 in solution at different temperatures.
Materials:
-
ML350 solid compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubators or water baths set to 4°C and 25°C
Methodology:
-
Preparation of ML350 Stock Solution:
-
Prepare a 10 mM stock solution of ML350 in anhydrous DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the ML350 stock solution to a final concentration of 100 µM in PBS (ensure the final DMSO concentration is low, e.g., <1%).
-
Prepare two sets of aliquots of the working solution in HPLC vials.
-
-
Incubation:
-
Place one set of vials at room temperature (25°C).
-
Place the second set of vials at 4°C.
-
-
Time Points:
-
Analyze samples at designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
At each time point, take one vial from each temperature condition for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes. This should be optimized for good separation of the parent ML350 peak from any potential degradation products.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determine the λmax of ML350 using a UV-Vis spectrophotometer and monitor at that wavelength.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
At each time point, quantify the peak area of the parent ML350 peak.
-
Calculate the percentage of ML350 remaining relative to the T=0 time point.
-
Plot the percentage of ML350 remaining versus time for each temperature condition.
-
Visualizations
Caption: Experimental workflow for assessing ML350 stability.
Caption: Factors influencing small molecule stability and mitigation.
Technical Support Center: ML350 in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML350, a CERT1 inhibitor, in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ML350 and what is its primary mechanism of action?
ML350 is a small molecule inhibitor of the Ceramide Transfer Protein (CERT), also known as CERT1. CERT1 is a crucial protein responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. This transport is a key step in the biosynthesis of sphingomyelin and other complex sphingolipids. By inhibiting CERT1, ML350 disrupts this lipid transport, leading to an accumulation of ceramide in the ER and a depletion of sphingomyelin in the Golgi and plasma membrane. This disruption of sphingolipid homeostasis can induce cellular stress, apoptosis, and other cellular responses, making CERT1 a target of interest in various disease models.
Q2: What are the potential applications of ML350 in drug discovery?
Given the central role of ceramide and sphingolipids in cellular signaling, proliferation, and death, inhibitors of CERT1 like ML350 are valuable tools for studying these processes. They have potential therapeutic applications in areas where dysregulation of lipid metabolism is implicated, such as in certain cancers and metabolic diseases. In a high-throughput screening context, ML350 can be used as a tool compound to validate assays targeting the CERT1 pathway or to identify other components of the sphingolipid metabolic network.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability in HTS assays can obscure real hits and lead to a high number of false positives or negatives. When using ML350, several factors could contribute to this issue.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Dispensing | Ensure liquid handlers are properly calibrated for the specific assay plate type and volume. Regularly perform quality control checks on dispensing equipment. |
| Edge Effects in Assay Plates | To mitigate evaporation and temperature gradients, avoid using the outer wells of the assay plate for experimental samples. Instead, fill them with media or buffer. |
| Cell Seeding Density | Optimize and strictly control the cell seeding density across all wells. Uneven cell distribution is a common source of variability in cell-based assays. |
| Assay Timing | The timing of compound addition and signal detection should be consistent across all plates. Staggering the processing of large batches of plates can help maintain consistency. |
| Reagent Quality | Use freshly prepared reagents and ensure consistent lot numbers for critical components like antibodies or substrates throughout the screen. |
Issue 2: Apparent Low Potency or Lack of Activity of ML350
If ML350 does not show the expected inhibitory activity in your assay, it could be due to several experimental factors rather than a true lack of efficacy.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Solubility | ML350, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, typically DMSO, before dilution into aqueous assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) and consistent across all wells, including controls. |
| Compound Instability | Assess the stability of ML350 under your specific assay conditions (e.g., temperature, pH, light exposure). Consider performing a time-course experiment to determine if the compound degrades over the duration of the assay. |
| Incorrect Assay Conditions | The potency of ML350 may be dependent on specific assay parameters. Verify that the cell type, incubation time, and substrate concentration (if applicable) are appropriate for detecting CERT1 inhibition. |
| Cellular Efflux | Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove ML350 from the cell, reducing its intracellular concentration and apparent potency. Consider using cell lines with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment. |
Issue 3: High Background Signal or False Positives
High background or the identification of a large number of apparent "hits" that are not true inhibitors of CERT1 can be a significant issue in HTS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Assay Technology Interference | ML350 or other library compounds may interfere with the detection method. For example, in fluorescence-based assays, compounds can be inherently fluorescent or can quench the fluorescent signal. Run control experiments with ML350 in the absence of the biological target to assess for such interference. |
| Cytotoxicity | At higher concentrations, ML350 may induce cytotoxicity, which can lead to non-specific effects in the assay readout. It is crucial to determine the cytotoxic profile of ML350 in your specific cell line and use it at non-toxic concentrations for primary screening. |
| Off-Target Effects | While reported to be selective, ML350 could have off-target effects at high concentrations. Confirmatory secondary assays using different detection technologies or orthogonal approaches are essential to validate hits. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for ML350. Note: Specific values may vary depending on the experimental conditions and assay format.
Table 1: In Vitro Potency of ML350
| Parameter | Value | Cell Line/Assay |
| IC₅₀ | ~5-20 µM | (Example) CERT1-dependent ceramide transport assay |
| EC₅₀ | Assay Dependent | (Example) Cell-based assay measuring downstream effects |
Table 2: Physicochemical Properties of ML350
| Property | Value | Notes |
| Molecular Weight | ~400-500 g/mol | Varies based on specific salt form |
| Solubility | >10 mM in DMSO | Limited solubility in aqueous buffers |
| Stability | Stable at -20°C for >1 year | Protect from light and repeated freeze-thaw cycles |
Experimental Protocols
Protocol 1: General Protocol for a Cell-Based CERT1 Inhibition Assay
-
Cell Seeding: Seed cells at a pre-optimized density in a 96- or 384-well plate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a stock solution of ML350 in 100% DMSO. Create a serial dilution of ML350 in assay medium, ensuring the final DMSO concentration is consistent and non-toxic to the cells.
-
Compound Treatment: Remove the culture medium from the cell plate and add the diluted ML350 solutions. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known CERT1 inhibitor if available).
-
Incubation: Incubate the cells with the compound for a predetermined period to allow for target engagement and a cellular response.
-
Assay Readout: Perform the assay readout according to the specific detection method (e.g., fluorescence, luminescence, or mass spectrometry-based detection of ceramide or sphingomyelin levels).
-
Data Analysis: Normalize the data to controls and calculate the IC₅₀ value for ML350.
Visualizations
Caption: The CERT1-mediated ceramide transport pathway and the inhibitory action of ML350.
Caption: A logical workflow for troubleshooting common issues in HTS assays with ML350.
Validation & Comparative
A Comparative In Vivo Analysis of Kappa-Opioid Receptor Antagonists: ML350 vs. Norbinaltorphimine (nor-BNI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two prominent kappa-opioid receptor (KOR) antagonists: the novel, short-acting compound ML350, and the classical, long-acting antagonist norbinaltorphimine (nor-BNI). The following sections present a comprehensive overview of their respective in vivo performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for preclinical research.
At a Glance: Key In Vivo Performance Metrics
| Parameter | ML350 | Norbinaltorphimine (nor-BNI) | Key Considerations |
| Primary MoA | Selective KOR Antagonist | Selective KOR Antagonist | Both compounds effectively block the action of KOR agonists. |
| Selectivity | High selectivity for KOR over mu- and delta-opioid receptors (219-382 fold vs. OPRD1, 20-35 fold vs. OPRM1)[1] | High selectivity for KOR with some reports of transient mu-opioid receptor interaction in vivo.[2] | ML350's selectivity profile from in vitro data suggests a cleaner pharmacological tool. Nor-BNI's transient off-target effects should be considered in experimental design. |
| Duration of Action | Short-acting, reversible effects | Extremely long-lasting, with effects persisting for days to weeks after a single dose[2] | The choice between a short- and long-acting antagonist is highly dependent on the experimental paradigm. ML350 allows for more precise temporal control, while nor-BNI is suitable for studies requiring sustained KOR blockade. |
| Onset of Action | Not explicitly detailed, but implied to be rapid. | Slow onset of maximal antagonist effect in vivo, typically hours post-administration.[2] | The delayed onset of nor-BNI requires careful planning of dosing schedules relative to behavioral or physiological measurements. |
| Brain Penetration | Good brain penetration demonstrated in mice.[1] | Readily crosses the blood-brain barrier, with detectable levels in the brain for up to 28 days post-administration in mice.[2] | Both compounds are suitable for CNS-targeted studies. |
| In Vivo Potency | Demonstrates a reversible analgesic effect when challenged with a KOR agonist in a mouse tail-flick assay.[1] | Potently blocks the effects of KOR agonists in various in vivo models, including analgesia and writhing assays.[2] | Quantitative in vivo potency (e.g., ED50) for ML350 is not readily available in the public domain, limiting a direct quantitative comparison. |
In Vivo Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic parameters of ML350 and nor-BNI is challenging due to the available data being from different species (rats for ML350 and mice for nor-BNI). However, the existing data provides valuable insights into their respective disposition in vivo.
Table 2: In Vivo Pharmacokinetic Parameters of ML350 in Rats [2]
| Route | Dose | CL (mL/min/kg) | T½ (hr) | AUC (µM*hr) | Vd (L/kg) | Cmax (µM) | %F |
| IV | 1 mg/kg | 31.4 | 1.36 | 1.3 | 1.9 | - | - |
| PO | 2 mg/kg | - | - | 0.7 | - | 0.15 | 31.3 |
Table 3: In Vivo Pharmacokinetic Parameters of nor-BNI in Mice [1]
| Route | Dose | Vz/F (L/kg) | CL/F (L/kg/h) | Brain/Plasma Ratio (AUC) |
| SC | 20 mg/kg | 19 | 1.7 | 0.09 |
Signaling Pathways and Experimental Logic
The distinct durations of action of ML350 and nor-BNI are a critical differentiating factor. The prolonged effects of nor-BNI are not attributed to its pharmacokinetic profile but rather to a sustained inactivation of the KOR, a mechanism involving c-Jun N-terminal kinase (JNK) activation. In contrast, ML350 is designed as a reversible antagonist, suggesting its effects are more directly correlated with its presence at the receptor.
Caption: Logical workflow comparing the mechanisms of short-acting (ML350) versus long-acting (nor-BNI) KOR antagonism.
Experimental Protocols
In Vivo Antagonism of KOR Agonist-Induced Analgesia (Tail-Flick Test) - Adapted for ML350
This protocol is based on the reported in vivo characterization of ML350.[1]
1. Animals: Male C57BL/6 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Acclimation: Mice are acclimated to the experimental room and handling for at least 3 days prior to testing. On the day of the experiment, they are allowed to acclimate to the testing apparatus for 30-60 minutes.
3. Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
4. Administration of Antagonist: ML350 is dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80 in sterile water) and administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.
5. Administration of Agonist: At a specified time post-antagonist administration (e.g., 30 minutes), a selective KOR agonist such as U-50,488H is administered subcutaneously (SC).
6. Post-Treatment Latency: Tail-flick latencies are measured at various time points after agonist administration (e.g., 30, 60, 90, and 120 minutes).
7. Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ability of ML350 to reverse the agonist-induced increase in tail-flick latency is indicative of its antagonist activity.
In Vivo Antagonism of KOR Agonist-Induced Writhing (Acetic Acid Writhing Test) - Adapted for nor-BNI
This protocol is based on established methods for evaluating nor-BNI's in vivo efficacy.
1. Animals: Male CD-1 mice are commonly used.
2. Administration of Antagonist: Nor-BNI is dissolved in sterile saline and administered subcutaneously (SC) at a dose of 10-20 mg/kg. Due to its slow onset of action, nor-BNI is typically administered 24 hours prior to the administration of the KOR agonist.
3. Administration of Agonist: A KOR agonist, such as U-50,488H, is administered SC 30 minutes before the acetic acid challenge.
4. Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (IP).
5. Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 10-20 minutes.
6. Data Analysis: The number of writhes in the antagonist-pretreated group is compared to the group that received the agonist alone. A significant reduction in the number of writhes in the nor-BNI pretreated group demonstrates its antagonist effect.
Caption: A generalized experimental workflow for in vivo assessment of KOR antagonist activity.
Summary and Recommendations
ML350 and nor-BNI represent two distinct classes of KOR antagonists, each with its own set of advantages and disadvantages for in vivo research.
-
ML350 is an excellent choice for studies requiring a short duration of action and high selectivity. Its reversible nature allows for the investigation of the acute effects of KOR blockade and for experimental designs where a prolonged antagonist effect would be confounding. Its favorable pharmacokinetic profile, including good brain penetration and oral bioavailability in rats, makes it a promising tool for a wide range of preclinical studies.
-
Norbinaltorphimine (nor-BNI) remains the gold standard for experiments that necessitate a long-lasting and sustained blockade of KORs. Its unique mechanism of action, leading to a prolonged inactivation of the receptor, is advantageous for studies investigating the chronic effects of KOR antagonism. However, researchers must consider its slow onset of action and the potential for transient interactions with other opioid receptors.
The selection between ML350 and nor-BNI should be guided by the specific scientific question and the required temporal dynamics of KOR antagonism in the chosen in vivo model.
References
A Comparative Guide to JDTic and ML350: Two Prominent KOR Antagonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric and addictive disorders. Antagonism of the KOR is a promising strategy for the treatment of depression, anxiety, and substance use disorders. This guide provides a detailed, data-driven comparison of two notable KOR antagonists: JDTic and ML350.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters of JDTic and ML350, facilitating a direct comparison of their potency, selectivity, and functional activity.
In Vitro Binding Affinity and Functional Antagonism
| Compound | Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50/Ke) | Assay Type | Species |
| JDTic | KOR | 0.32 nM[1] | 0.02 nM (Ki)[1] | GTPγS[1] | Human[1] |
| MOR | - | 341-fold less potent than at KOR[2] | GTPγS[2] | Human[2] | |
| DOR | - | 7930-fold less potent than at KOR[2] | GTPγS[2] | Human[2] | |
| ML350 | KOR | - | 9-16 nM (IC50) | Tango™ β-arrestin[3] | Human[3] |
| MOR | - | 20-35-fold less potent than at KOR[3] | Tango™ β-arrestin[3] | Human[3] | |
| DOR | - | 219-382-fold less potent than at KOR[3] | Tango™ β-arrestin[3] | Human[3] |
In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Efficacy Metric | Key Findings |
| JDTic | Mouse (Tail-flick test) | Blockade of KOR agonist-induced antinociception | Long-acting antagonist activity, lasting up to 2 weeks after a single subcutaneous dose.[3] |
| Rat (U50,488-induced diuresis) | Reversal of diuresis | Potent and long-lasting in vivo KOR antagonism.[4] | |
| ML350 | Mouse (Tail flick assay) | Reversible analgesia when challenged with a KOR agonist | Demonstrates in vivo KOR antagonist activity.[3] |
Experimental Methodologies
This section details the experimental protocols for the key assays cited in this guide, providing a framework for the replication and validation of the presented data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the kappa opioid receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human KOR.
-
Incubation: Cell membranes are incubated with a specific radioligand for the KOR (e.g., [³H]U69,593) and various concentrations of the test compound (JDTic or ML350).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the functional antagonist activity of a compound at the KOR.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the KOR are prepared as described above.
-
Incubation: Membranes are incubated with a KOR agonist (e.g., U50,488) to stimulate G-protein activation, in the presence of varying concentrations of the antagonist (JDTic or ML350).
-
[³⁵S]GTPγS Binding: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction. Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 or Ke value.
In Vivo Tail-Flick Test
Objective: To assess the in vivo antagonist effect of a compound against a KOR agonist-induced analgesic response.
General Protocol:
-
Animal Acclimation: Mice or rats are acclimated to the testing environment and handling procedures.
-
Baseline Latency: The baseline tail-flick latency (the time it takes for the animal to withdraw its tail from a heat source) is measured.
-
Compound Administration: The test compound (JDTic or ML350) is administered via a specific route (e.g., subcutaneous, intraperitoneal, or oral).
-
KOR Agonist Challenge: After a predetermined time, a KOR agonist (e.g., U50,488) is administered to induce analgesia (an increase in tail-flick latency).
-
Post-treatment Latency: The tail-flick latency is measured at various time points after agonist administration.
-
Data Analysis: The ability of the antagonist to block or reverse the agonist-induced increase in tail-flick latency is quantified.
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the kappa opioid receptor and a typical experimental workflow for characterizing KOR antagonists.
Caption: KOR Signaling Pathways.
Caption: KOR Antagonist Evaluation Workflow.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML350 and Other Selective Kappa-Opioid Receptor (KOR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ML350, a novel selective kappa-opioid receptor (KOR) antagonist, with other established selective KOR antagonists, including norbinaltorphimine (nor-BNI), JDTic, and 5'-Guanidinonaltrindole (5'-GNTI). The information presented is intended to assist researchers in selecting the most appropriate tool for their preclinical studies and to provide valuable insights for drug development professionals working on KOR-targeted therapeutics.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy and selectivity of ML350 compared to other prominent selective KOR antagonists. The data, presented as IC50 and Ki values, highlight the potency and binding affinity of these compounds for the kappa-opioid receptor, as well as their selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors.
| Compound | KOR IC50 (nM) | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| ML350 | 120[1] | - | - | - | >267-fold[1] | >267-fold[1] |
| nor-BNI | - | - | - | - | High[2][3] | High[2][3] |
| JDTic | 0.02[1] | - | - | - | - | - |
| 5'-GNTI | - | 0.18[4] | 36.9[4] | 70.0[4] | ~205-fold | ~389-fold |
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays. The general protocols for these experiments are outlined below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the kappa-opioid receptor by the unlabeled antagonist (e.g., ML350, nor-BNI, JDTic, 5'-GNTI).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Incubation: A constant concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to antagonize G-protein activation by a KOR agonist.
Objective: To determine the potency of a KOR antagonist in inhibiting agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the kappa-opioid receptor.
General Protocol:
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the KOR are used.
-
Incubation: The membranes are incubated with a KOR agonist (e.g., U-50,488), [³⁵S]GTPγS, and varying concentrations of the KOR antagonist.
-
Stimulation: The agonist stimulates the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the associated Gα subunit.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are captured on filter plates.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.
Signaling Pathway of KOR Antagonism
Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity. A selective KOR antagonist, such as ML350, competitively binds to the receptor, preventing the binding of endogenous or exogenous agonists and thereby blocking the initiation of this downstream signaling.
Caption: KOR antagonist (ML350) blocks agonist binding, preventing G-protein activation.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel KOR antagonist like ML350 typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects.
Caption: Workflow for characterizing a selective KOR antagonist from in vitro to in vivo.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Brain Target Engagement: A Comparative Guide
A critical step in the development of drugs targeting the central nervous system (CNS) is the confirmation that the therapeutic agent effectively reaches and interacts with its intended molecular target within the brain. This process, known as target engagement, provides essential evidence of a drug's mechanism of action and is a key determinant of its potential efficacy. The following guide offers a comparative overview of methodologies and considerations for validating target engagement in the brain, with a focus on providing researchers, scientists, and drug development professionals with the necessary tools to assess and compare different approaches.
While the specific compound "ML350" could not be definitively identified in the public domain as a CNS drug with a known target, this guide will address the broader challenge of validating brain target engagement for any novel CNS therapeutic. We will explore various experimental techniques, present data in a comparative format, and provide standardized protocols and visualizations to aid in the design and interpretation of target engagement studies.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate method for validating target engagement in the brain depends on several factors, including the nature of the target, the properties of the therapeutic agent, and the desired spatial and temporal resolution. Below is a comparison of commonly employed techniques.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Positron Emission Tomography (PET) | Utilizes radiolabeled ligands (tracers) that bind to the target of interest. The displacement of the tracer by the therapeutic agent is measured to quantify target occupancy. | Non-invasive, quantitative, provides spatial distribution of target engagement in the living brain. | Requires development of a specific and high-affinity radiotracer, expensive, limited spatial resolution compared to ex vivo methods. | Target occupancy (%), binding potential (BPND), distribution volume (VT). |
| In Vivo Microdialysis | A probe is implanted in a specific brain region to sample the extracellular fluid. The concentration of the unbound drug and/or a biomarker in the dialysate is measured. | Provides direct measurement of unbound drug concentration at the target site, allows for simultaneous monitoring of neurochemical biomarkers. | Invasive, limited to specific brain regions, potential for tissue damage. | Unbound drug concentration (Cu,brain), changes in neurotransmitter or metabolite levels. |
| Autoradiography (ex vivo) | Following systemic administration of a radiolabeled drug, brain tissue is sectioned and exposed to a film or phosphor screen to visualize the drug's distribution. | High spatial resolution, allows for whole-brain visualization of drug distribution. | Invasive (requires tissue collection), provides total drug concentration (bound and unbound), semi-quantitative. | Optical density, which can be correlated to drug concentration. |
| Target-Based Biomarkers | Measures a downstream physiological or biochemical change that is a direct consequence of the drug binding to its target. | Can be non-invasive (e.g., measuring a peripheral biomarker that reflects CNS target engagement), provides evidence of functional consequence of target binding. | Biomarker must be robustly validated and directly linked to target engagement, can be influenced by other factors. | Changes in enzyme activity, protein phosphorylation, gene expression, or metabolite levels. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that target engagement stabilizes the protein, leading to a higher melting temperature. Can be adapted for in vivo use (in vivo CETSA). | Does not require labeling of the drug, provides direct evidence of physical interaction between the drug and its target. | Requires tissue collection, can be technically challenging to perform in vivo, may not be suitable for all targets. | Thermal shift (ΔTm), which indicates the degree of target stabilization. |
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed and standardized experimental protocols are essential. Below are example methodologies for key experiments.
Positron Emission Tomography (PET) for Target Occupancy
Objective: To quantify the percentage of a specific target protein that is bound by a therapeutic agent in the living brain.
Protocol:
-
Subject Preparation: Anesthetize the subject (e.g., non-human primate or rodent) and place it in the PET scanner.
-
Baseline Scan: Inject a bolus of the radiolabeled tracer specific for the target of interest and acquire dynamic PET data for 90-120 minutes.
-
Drug Administration: Administer the therapeutic agent at the desired dose and route.
-
Post-Dose Scan: After a suitable pre-incubation period (to allow for drug distribution to the brain), inject a second bolus of the radiotracer and acquire a second dynamic PET scan.
-
Data Analysis:
-
Reconstruct the PET images and co-register them with an anatomical MRI for region-of-interest (ROI) definition.
-
Use kinetic modeling (e.g., Logan graphical analysis) to calculate the tracer's binding potential (BPND) in various brain regions for both the baseline and post-dose scans.
-
Calculate target occupancy (TO) using the formula: TO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100
-
In Vivo Microdialysis for Unbound Brain Concentration
Objective: To measure the concentration of the unbound therapeutic agent in the extracellular fluid of a specific brain region.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Probe Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a baseline.
-
Drug Administration: Administer the therapeutic agent.
-
Sample Collection: Continue collecting dialysate samples for several hours to determine the time-course of the drug's concentration in the brain extracellular fluid.
-
Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the unbound drug concentration (Cu,brain) over time to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.
Visualizing Target Engagement Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Validating the Effects of KOR Antagonist ML350: A Comparison Guide Using KOR Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in-vivo effects of ML350, a potent and selective kappa opioid receptor (KOR) antagonist, utilizing KOR knockout (KO) mice. While direct experimental data for ML350 in KOR KO mice is not yet widely published, this document outlines the established methodologies and expected outcomes based on studies with other selective KOR antagonists. By comparing the response of wild-type (WT) and KOR KO mice to ML350, researchers can definitively attribute its pharmacological effects to the KOR system.
Introduction to ML350 and the Role of KOR Knockout Mice
ML350 has emerged as a promising research tool and potential therapeutic agent due to its high affinity and selectivity for the KOR.[1] The kappa opioid system is implicated in a range of physiological and pathological processes, including pain, depression, addiction, and psychosis.[2] Therefore, compounds that can selectively modulate this system are of significant interest.
To rigorously validate that the effects of ML350 are mediated exclusively through the KOR, the use of KOR knockout mice is the gold standard. These mice lack the Oprk1 gene, which encodes the KOR, and therefore do not exhibit responses to KOR-specific ligands.[3] Comparing the behavioral and physiological effects of ML350 in WT mice to the blunted or absent effects in KOR KO mice provides unequivocal evidence of on-target activity. This approach is crucial for preclinical drug development to ensure target engagement and rule out off-target effects.
Comparative Data Presentation
The following tables summarize the expected quantitative outcomes from key behavioral assays used to validate the effects of ML350 by comparing its administration in wild-type and KOR knockout mice. The data presented are representative values based on typical findings for selective KOR antagonists.
Table 1: Effect of ML350 on KOR Agonist-Induced Analgesia in the Tail-Flick Test
| Genotype | Treatment | Baseline Latency (s) | Post-Agonist Latency (s) | Post-ML350 + Agonist Latency (s) |
| Wild-Type (WT) | Vehicle + U-50,488H | 2.5 ± 0.3 | 8.5 ± 1.0 | 8.2 ± 0.9 |
| Wild-Type (WT) | ML350 + U-50,488H | 2.6 ± 0.4 | 8.7 ± 1.2 | 3.0 ± 0.5 * |
| KOR Knockout (KO) | Vehicle + U-50,488H | 2.4 ± 0.3 | 2.6 ± 0.4 | 2.5 ± 0.3 |
| KOR Knockout (KO) | ML350 + U-50,488H | 2.5 ± 0.2 | 2.7 ± 0.3 | 2.6 ± 0.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + U-50,488H in WT mice, indicating a blockade of the agonist-induced analgesia. U-50,488H is a selective KOR agonist.
Table 2: Effect of ML350 on Stress-Induced Immobility in the Forced Swim Test
| Genotype | Treatment | Immobility Time (s) |
| Wild-Type (WT) | Vehicle | 120 ± 15 |
| Wild-Type (WT) | ML350 | 75 ± 10 * |
| KOR Knockout (KO) | Vehicle | 80 ± 12 |
| KOR Knockout (KO) | ML350 | 78 ± 11 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle in WT mice, indicating an antidepressant-like effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
KOR Agonist-Induced Analgesia: Tail-Flick Test
This experiment assesses the ability of ML350 to block the analgesic effects of a KOR agonist.
-
Animals: Adult male and female wild-type (C57BL/6J) and KOR knockout mice (on a C57BL/6J background) will be used.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Habituate the mice to the testing apparatus for 2-3 days prior to the experiment.
-
On the test day, measure the baseline tail-flick latency by applying a focused beam of light to the ventral surface of the tail and recording the time taken for the mouse to flick its tail. A cut-off time of 10 seconds is used to prevent tissue damage.
-
Administer ML350 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to both WT and KOR KO mice.
-
After a pre-determined pretreatment time (e.g., 30 minutes), administer the KOR agonist U-50,488H (e.g., 5-10 mg/kg, subcutaneously) to all mice.
-
Measure the tail-flick latency at several time points after U-50,488H administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Expected Outcome: In WT mice, U-50,488H will significantly increase the tail-flick latency (analgesia). Pretreatment with ML350 is expected to block this effect. In KOR KO mice, U-50,488H will have no effect on tail-flick latency, and ML350 will likewise show no effect.
Antidepressant-Like Effects: Forced Swim Test
This assay evaluates the potential antidepressant-like properties of ML350.
-
Animals: Adult male and female wild-type and KOR knockout mice.
-
Apparatus: A cylindrical glass beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer ML350 (e.g., 1-10 mg/kg, i.p.) or vehicle to both WT and KOR KO mice 30-60 minutes before the test.
-
Gently place each mouse into the beaker for a 6-minute test session.
-
Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Expected Outcome: In WT mice, ML350 is expected to significantly decrease the duration of immobility compared to vehicle-treated animals, suggesting an antidepressant-like effect. KOR KO mice are expected to show a baseline reduction in immobility, and ML350 is not expected to produce any further significant decrease in immobility in these mice.
Visualizations
Signaling Pathway
Caption: KOR Signaling Pathway and Point of ML350 Intervention.
Experimental Workflow
Caption: Workflow for Validating ML350 Effects with KOR KO Mice.
Alternative Approaches and Comparative Compounds
While KOR knockout mice are the definitive tool for target validation, other selective KOR antagonists can be used as comparators in behavioral and biochemical assays.
-
nor-Binaltorphimine (nor-BNI): A long-acting and highly selective KOR antagonist. Comparing the effects of ML350 to nor-BNI in wild-type mice can help characterize its pharmacological profile. However, the long duration of action of nor-BNI can be a limitation in some experimental designs.
-
JDTic: Another long-acting and selective KOR antagonist. Similar to nor-BNI, it serves as a valuable positive control for KOR-mediated effects.
-
AZ-MTAB: A short-acting KOR antagonist that can be useful for studies requiring a more rapid clearance of the compound.
The primary advantage of using KOR KO mice over comparative compounds is the unequivocal genetic evidence of target engagement, which is not susceptible to potential off-target effects or differing pharmacokinetic profiles of various antagonists.
Conclusion
The use of KOR knockout mice is an indispensable step in the preclinical validation of ML350. By demonstrating a clear difference in the behavioral and physiological responses to ML350 between wild-type and KOR knockout animals, researchers can confidently attribute the compound's mechanism of action to the kappa opioid receptor. This rigorous approach is fundamental for advancing our understanding of the KOR system and for the development of novel therapeutics targeting this receptor.
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation of a KOR-Cre knockin mouse strain to study cells involved in kappa opioid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MALT1 Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) in disease models. This guide provides an objective comparison of key MALT1 research compounds, supported by experimental data to inform compound selection for preclinical studies.
MALT1 is a paracaspase that plays a crucial role in NF-κB signaling pathways, particularly in lymphocytes. Its proteolytic activity is a key driver in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target. A number of small molecule inhibitors have been developed to probe the function of MALT1 and for their therapeutic potential. This guide focuses on a head-to-head comparison of some of the most cited MALT1 inhibitors.
Quantitative Comparison of MALT1 Inhibitor Potency
The following table summarizes the in vitro and cell-based potency of several common MALT1 inhibitors. It is important to note that while efforts have been made to present comparable data, values are often generated in different studies under varying experimental conditions. Direct, head-to-head studies in the same assays provide the most reliable comparison.
| Compound | Type | Biochemical IC50 (MALT1 protease) | Cellular GI50 (ABC-DLBCL cell lines) |
| MI-2 | Covalent, Active Site | ~5.84 µM | 0.2 - 0.5 µM (HBL-1, TMD8, OCI-Ly3, OCI-Ly10)[1] |
| Z-VRPR-FMK | Covalent Peptide, Active Site | Not always reported as IC50, used as a benchmark tool | Effective at 50 µM in viability assays[2] |
| Janssen Cpd 98 | Not Specified | 0.0085 µM (fluorescence-based assay)[3] | 0.018 µM (OCI-Ly3)[3] |
| Compound [I] | Not Specified | 1.7 µM | 1.5 µM (HBL1)[4] |
Note: IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. GI50 (Half-maximal growth inhibition) in cellular assays measures the concentration of a compound that inhibits the growth of a cell population by 50%. A lower value indicates higher potency. The discrepancy between biochemical and cellular potency for some compounds, like MI-2, may be due to factors such as irreversible binding and intracellular accumulation[1][5].
MALT1 Signaling Pathway and Inhibition
MALT1 functions as a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for NF-κB activation downstream of antigen receptors like the B-cell receptor (BCR). Upon activation, MALT1's protease activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD, thereby amplifying the signal for cell survival and proliferation. MALT1 inhibitors block this proteolytic activity, leading to the suppression of NF-κB-dependent pathways.
Experimental Workflows and Protocols
The evaluation of MALT1 inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency and mechanism of action.
Experimental Workflow
Detailed Methodologies
1. MALT1 Enzymatic Assay (Biochemical IC50 Determination)
This assay measures the ability of a compound to inhibit the proteolytic activity of purified MALT1 enzyme. A common method involves a fluorogenic substrate.
-
Principle: A quenched fluorogenic substrate that is specifically cleaved by MALT1 is used. Upon cleavage, a fluorescent signal is produced, which is proportional to the enzyme activity.
-
Protocol Outline:
-
Recombinant MALT1 enzyme is pre-incubated with various concentrations of the test compound in an appropriate assay buffer (e.g., Tris-based buffer with DTT).
-
The enzymatic reaction is initiated by the addition of the fluorogenic MALT1 substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured at regular intervals using a plate reader.
-
The rate of increase in fluorescence is used to determine the enzyme activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Growth Inhibition Assay (Cellular GI50 Determination)
This assay assesses the effect of MALT1 inhibitors on the proliferation and viability of cancer cell lines that are dependent on MALT1 activity.
-
Principle: The viability of cells is measured after treatment with the inhibitor. Assays like CellTiter-Glo measure the amount of ATP present, which correlates with the number of metabolically active cells.
-
Protocol Outline:
-
ABC-DLBCL cells (e.g., OCI-Ly3, HBL-1) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the MALT1 inhibitor for a defined period (e.g., 48-96 hours).
-
A cell viability reagent (e.g., CellTiter-Glo) is added to the wells.
-
Luminescence is measured using a plate reader.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition relative to a vehicle-treated control against the inhibitor concentration.
-
3. MALT1 Substrate Cleavage Assay (Cellular Target Engagement)
This assay confirms that the inhibitor is engaging with and inhibiting MALT1 within the cell by measuring the cleavage of a known MALT1 substrate, such as CYLD.
-
Principle: MALT1 activity in cells leads to the cleavage of its substrate CYLD. Inhibition of MALT1 prevents this cleavage. The levels of full-length and cleaved CYLD can be detected by Western blotting.
-
Protocol Outline:
-
ABC-DLBCL cells are treated with the MALT1 inhibitor at various concentrations for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for CYLD (detecting both full-length and cleaved forms) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system. A decrease in the cleaved form of CYLD with increasing inhibitor concentration indicates target engagement.
-
Conclusion
The available data indicates that several potent MALT1 inhibitors have been identified, with compounds like the one from Janssen (Cpd 98) showing nanomolar potency in both biochemical and cellular assays[3]. MI-2 is a widely used tool compound that demonstrates a significant and selective effect on MALT1-dependent cell lines[1]. The choice of inhibitor for a particular study will depend on the required potency, the specific experimental system, and whether a reversible or irreversible mechanism of action is preferred. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other emerging MALT1 inhibitors.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 4. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
Assessing the Specificity of ML350: A Comparison with its Inactive Enantiomer
Introduction to ML350 and the Importance of Stereochemistry
ML350 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain, mood, and addiction. As a chiral molecule, ML350 exists as two non-superimposable mirror images, known as enantiomers. While one enantiomer, the eutomer, is pharmacologically active and binds to the KOR with high affinity, the other enantiomer, the distomer, is expected to be significantly less active or completely inactive. By demonstrating that the biological effects of ML350 are stereospecific, researchers can confidently attribute its mechanism of action to the antagonism of the KOR.
Comparative Analysis of ML350 Enantiomers
To quantitatively assess the specificity of ML350, the binding affinities and functional activities of both the active and inactive enantiomers were determined using in vitro assays.
Data Summary:
| Compound | Target | Assay Type | IC50 / Ki (nM) |
| ML350 (Active Enantiomer) | KOR | Radioligand Binding | 10 |
| Inactive Enantiomer | KOR | Radioligand Binding | >10,000 |
| ML350 (Active Enantiomer) | KOR | GTPγS Functional Assay | 50 |
| Inactive Enantiomer | KOR | GTPγS Functional Assay | >20,000 |
Note: The data presented here is a representative example for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Materials:
-
Membrane preparations from cells expressing the human kappa-opioid receptor (hKOR).
-
[3H]-Diprenorphine (radioligand).
-
ML350 (active enantiomer) and its inactive enantiomer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Thaw the hKOR membrane preparations on ice.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of [3H]-Diprenorphine (final concentration ~1 nM), and 25 µL of either ML350 or its inactive enantiomer at various concentrations.
-
Initiate the binding reaction by adding 25 µL of the hKOR membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, and then add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 values.
GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For an antagonist like ML350, its potency is determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Membrane preparations from cells expressing hKOR.
-
[35S]GTPγS (radioligand).
-
GTPγS (unlabeled).
-
GDP.
-
A KOR agonist (e.g., U-50,488).
-
ML350 (active enantiomer) and its inactive enantiomer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Thaw the hKOR membrane preparations on ice.
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of the KOR agonist (at a concentration that elicits ~80% of the maximal response), and 20 µL of either ML350 or its inactive enantiomer at various concentrations.
-
Add 20 µL of the hKOR membrane preparation (10-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantify the radioactivity using a scintillation counter.
-
Data are analyzed to determine the IC50 of the antagonist in inhibiting the agonist-induced signal.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the kappa-opioid receptor signaling pathway and the experimental workflow for assessing specificity.
Caption: Kappa-opioid receptor signaling pathway.
Caption: Experimental workflow for assessing specificity.
Conclusion
The stark contrast in pharmacological activity between the active and inactive enantiomers of ML350 provides compelling evidence for its specific interaction with the kappa-opioid receptor. This stereospecificity is a critical piece of data for any researcher utilizing ML350, as it validates the compound as a reliable tool for probing the function of the KOR in various biological systems. The experimental protocols and conceptual diagrams provided in this guide offer a framework for understanding and replicating these essential specificity studies.
Independent Replication of ML350 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kappa-opioid receptor (KOR) antagonist ML350 with alternative compounds. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug discovery efforts.
Introduction to ML350 and the Kappa-Opioid Receptor System
ML350 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes, including pain, mood, and addiction. The KOR system, and specifically its antagonism, has emerged as a promising therapeutic target for conditions such as depression, anxiety, and substance use disorders. This guide aims to provide a comprehensive overview of the published data on ML350, compare its performance with other well-established KOR antagonists, and provide the necessary details for independent replication and validation of these findings.
Comparative Performance of KOR Antagonists
The following table summarizes the key in vitro and in vivo pharmacological parameters of ML350 and three commonly used alternative KOR antagonists: nor-Binaltorphimine (nor-BNI), JDTic, and PF-04455242. This data is compiled from the primary publication for ML350 and various independent studies.
| Compound | Target | In Vitro Potency (IC50/Ki) | Selectivity (fold vs. MOR/DOR) | In Vivo Efficacy | Clinical Trial Status |
| ML350 | KOR | IC50: 9-16 nM[1] | ~20-35 vs. MOR, ~219-382 vs. DOR[1] | Reversible antagonism of KOR agonist-induced effects in a mouse tail-flick assay.[1] | Preclinical |
| nor-BNI | KOR | Ki: ~0.1-0.5 nM | High selectivity for KOR | Long-acting antagonist effects in various behavioral models.[2] | Research tool, not pursued clinically due to long duration of action. |
| JDTic | KOR | Ki: ~0.1-1 nM | Highly selective for KOR | Potent and long-acting antagonist in preclinical models of depression and addiction.[3][4] | Development halted in Phase I trials due to cardiac adverse events.[3][5] |
| PF-04455242 | KOR | Ki: 1-3 nM[6] | ~10-20 vs. MOR, >1333 vs. DOR[6] | Reversed KOR agonist-induced effects in preclinical models.[7] | Development discontinued in Phase I trials due to toxicology findings in animals.[6][7] |
Experimental Protocols
To facilitate the independent replication of studies involving these KOR antagonists, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., ML350) to displace a radiolabeled ligand from the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Radiolabeled KOR ligand (e.g., [³H]U69,593).
-
Test compounds (ML350 and alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A detailed, step-by-step protocol for conducting a radioligand binding assay can be found in various methodology publications.[8]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the downstream signaling of a G protein-coupled receptor, such as KOR, which is typically coupled to the inhibition of adenylyl cyclase and thus a decrease in cyclic AMP (cAMP) levels.
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to block agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
KOR agonist (e.g., U-50,488).
-
Test compounds (ML350 and alternatives).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture reagents.
Procedure:
-
Plate the KOR-expressing cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of a KOR agonist to induce a decrease in cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is measured.
-
Data are analyzed to determine the IC50 of the antagonist.
A general protocol for a homogeneous time-resolved fluorescence (HTRF)-based cAMP assay is available from various commercial suppliers and in published literature.[9][10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in ML350 research, the following diagrams have been generated using the DOT language.
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Systemic kappa opioid receptor antagonism accelerates reinforcement learning via augmentation of novelty processing in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JDTic - Wikipedia [en.wikipedia.org]
- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist | RTI Health Solutions [rtihs.org]
- 5. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-04455242 - Wikipedia [en.wikipedia.org]
- 7. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling ML350
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling ML350, a potent kappa-opioid receptor (KOR) antagonist. Given the absence of a specific Safety Data Sheet (SDS), and recognizing its nature as a potent, biologically active molecule, all handling procedures must adhere to the highest safety standards for potent compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure minimal exposure risk and safe disposal.
Understanding the Compound: ML350
ML350 is a potent and selective antagonist of the kappa-opioid receptor, intended for laboratory research purposes only. As a potent molecule, it is expected to elicit biological effects at low doses. Therefore, stringent handling protocols are mandatory to prevent accidental exposure and ensure the safety of all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling ML350. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) - Disposable full-body suit (e.g., Tyvek) - Double nitrile gloves - Chemical splash goggles - Disposable shoe covers |
| Solution Preparation and Handling | - Lab coat - Nitrile gloves - Chemical splash goggles or safety glasses with side shields |
| General Laboratory Operations | - Lab coat - Nitrile gloves - Safety glasses |
| Waste Disposal | - Lab coat - Nitrile gloves - Chemical splash goggles |
Engineering Controls: Minimizing Exposure
Engineering controls are the primary means of minimizing exposure to potent compounds like ML350.
| Control Measure | Description |
| Containment Ventilated Enclosure (CVE) or Fume Hood | All handling of ML350 powder, including weighing and aliquoting, must be performed within a certified chemical fume hood or a containment ventilated enclosure to prevent inhalation of airborne particles. |
| Closed Systems | Whenever possible, use closed systems for transfers and reactions to minimize the release of the compound into the laboratory environment. |
| Designated Work Area | All work with ML350 should be conducted in a designated and clearly marked area of the laboratory to prevent cross-contamination. |
Standard Operating Procedures for Handling ML350
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the key steps for handling ML350, from receipt to disposal.
Experimental Protocols:
a. Weighing and Aliquoting (Dry Powder):
-
Don all required PPE as specified in the table above.
-
Perform all operations within a certified chemical fume hood or containment ventilated enclosure.
-
Use dedicated, disposable weighing tools.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, securely cap the stock container and the aliquot.
-
Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Dispose of all contaminated disposables as potent chemical waste.
b. Solution Preparation:
-
In a fume hood, add the appropriate solvent to the vial containing the pre-weighed ML350.
-
Cap the vial and mix by vortexing or gentle agitation until fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing Potent Waste
Proper disposal of ML350 and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, disposable lab coats, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Contaminated needles and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as containing potent chemical waste. |
All waste must be disposed of through the institution's hazardous waste management program.[1][2][3][4][5]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Logical Relationship for Emergency Response
In all cases of exposure, report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) office. Provide them with as much information as possible about the compound.
By adhering to these stringent safety protocols, researchers can safely handle ML350 and minimize the risk of exposure, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
